(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
Description
Properties
IUPAC Name |
[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c1-6-7(4-14)13-3-2-8(6)15-5-9(10,11)12/h2-3,14H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNILTGRCVCMPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CO)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459448 | |
| Record name | [3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103577-66-8 | |
| Record name | 3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103577-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103577668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.659 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Pyridinemethanol, 3-methyl-4-(2,2,2-trifluoroethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYMETHYL-3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJR7D4YGL7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
CAS Number: 103577-66-8
An In-depth Technical Resource for Chemical Researchers and Professionals in Drug Development
This technical guide provides comprehensive information on (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol, a key intermediate in the synthesis of proton pump inhibitors such as Lansoprazole. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and workflow visualizations to support ongoing research and development efforts.
Chemical and Physical Properties
This compound is a pyridine derivative that plays a crucial role as a building block in the synthesis of various pharmaceutical compounds. Its chemical structure and properties are summarized below.
| Property | Value | Source |
| CAS Number | 103577-66-8 | [1][2][3][4] |
| Molecular Formula | C₉H₁₀F₃NO₂ | [5] |
| Molecular Weight | 221.18 g/mol | [5] |
| Melting Point | 89-91°C | [5] |
| Solubility | Soluble in DMSO and Methanol | [5] |
| Appearance | Brown solid (crude), White crystals (purified) | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process, which is a critical part of the overall synthesis of Lansoprazole.[6] A detailed experimental protocol for its synthesis, as described in patent literature, is provided below.
Synthesis of 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
This procedure details the synthesis of the title compound from 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide.
Materials:
| Reagent | Quantity | Moles |
| 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide | 11.2 g | 0.05 mol |
| Acetic Anhydride | 25 mL | - |
| Concentrated H₂SO₄ | 1 mL | - |
| 15% NaOH (aq) | As needed | - |
| Ethyl Acetate | As needed | - |
Procedure:
-
To a three-necked flask, add 11.2 g (0.05 mol) of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide.
-
At a low temperature, add 25 mL of acetic anhydride and 1 mL of concentrated H₂SO₄ dropwise.
-
Raise the temperature to 90-105°C and maintain for 10 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
After the reaction is complete, evaporate the acetic acid and excess acetic anhydride under reduced pressure.
-
Neutralize the remaining acetic anhydride with a 15% aqueous NaOH solution.
-
Increase the temperature to 60°C and allow the reaction to proceed for 8 hours.
-
After cooling, extract the reaction mixture with ethyl acetate.
-
Dry the organic phase and evaporate to dryness to obtain a brown solid of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine. The reported yield for these two steps is 85.1%.[2]
The following diagram illustrates the synthesis workflow:
Caption: Synthesis of the target compound.
Conversion to 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride
This protocol describes the subsequent chlorination of the synthesized alcohol, a key step in the path to Lansoprazole.
Materials:
| Reagent | Quantity | Moles |
| 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)-pyridine | 6.64 g | 0.03 mol |
| Dichloromethane | 20 mL + 10 mL | - |
| DMF | Catalytic amount | - |
| Thionyl Chloride | 10.71 g | 0.09 mol |
| Ethyl Acetate | As needed | - |
Procedure:
-
In a 100 mL three-necked flask, dissolve 6.64 g (0.03 mol) of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)-pyridine in 20 mL of dichloromethane.
-
Add a catalytic amount of DMF.
-
In an ice bath, add a mixture of 10.71 g (0.09 mol) of thionyl chloride and 10 mL of dichloromethane dropwise.
-
Maintain the reaction temperature between -10°C and 10°C for 3-6 hours, ensuring proper absorption of tail gases.
-
Once the reaction is complete, concentrate the solution to 5 mL under reduced pressure at a temperature below 40°C.
-
Add ethyl acetate dropwise to precipitate white crystals. Continue adding ethyl acetate until no more precipitate forms.[2]
The logical flow from the starting material to the final chlorinated product is depicted below:
Caption: Conversion to the chloromethyl derivative.
Applications in Drug Development
This compound is primarily utilized as a key intermediate in the synthesis of Lansoprazole, a widely used proton pump inhibitor for treating conditions such as gastric ulcers and reflux esophagitis.[2] The structural integrity and purity of this intermediate are paramount for the efficacy and safety of the final active pharmaceutical ingredient. Researchers involved in the process development and optimization for Lansoprazole and related compounds will find the detailed protocols and data in this guide to be of significant value.
References
- 1. Production of Lansoprazole - Chempedia - LookChem [lookchem.com]
- 2. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. targetmol.cn [targetmol.cn]
- 5. usbio.net [usbio.net]
- 6. newdrugapprovals.org [newdrugapprovals.org]
A Comprehensive Technical Guide on (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol, a key intermediate in the synthesis of the proton pump inhibitor Lansoprazole.
Chemical and Physical Data
The fundamental properties of this compound are summarized below. This data is crucial for its application in synthetic chemistry and drug development.
| Property | Value |
| Molecular Formula | C9H10F3NO2[1] |
| Molecular Weight | 221.18 g/mol [2] |
| CAS Number | 103577-66-8[2][3][4][5] |
| Melting Point | 89-91°C[2] or 93-94°C[1] |
| Boiling Point | 273.6±40.0 °C at 760 mmHg[1] |
| Density | 1.3±0.1 g/cm³[1] |
| Flash Point | 119.3±27.3 °C[1] |
| Solubility | Soluble in DMSO and Methanol[2] |
| Synonyms | 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine[2], [3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methanol[1], Lansoprazole Impurity 16[1] |
Role in Pharmaceutical Synthesis
This compound is a critical building block in the industrial synthesis of Lansoprazole, a widely used medication for treating peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[6] It serves as a precursor to the 2-chloromethylpyridine derivative, which is then coupled with 2-mercaptobenzimidazole to form the core structure of Lansoprazole.[6][7]
Synthetic Pathway Overview
The synthesis of Lansoprazole from this compound involves a key chlorination step. This workflow highlights the transformation of the alcohol to the corresponding chloride, a crucial intermediate for the subsequent condensation reaction.
Experimental Protocols
While detailed, proprietary industrial synthesis protocols are not publicly available, patent literature outlines the general methodologies for the key transformations.
1. Preparation of 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
This compound can be synthesized from 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide. The N-oxide is treated with acetic anhydride, followed by hydrolysis to yield the target alcohol.[8]
-
Reaction: 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide is placed in a reaction vessel.
-
Reagents: Acetic anhydride and a catalytic amount of concentrated sulfuric acid are added.
-
Conditions: The mixture is heated to 90-105°C for approximately 10 hours.
-
Workup: After the reaction is complete, excess acetic acid and acetic anhydride are removed under reduced pressure. The residue is then neutralized and hydrolyzed with an aqueous solution of sodium hydroxide (e.g., 15% NaOH) at around 60°C for 8 hours.
-
Purification: The product is extracted with an organic solvent like ethyl acetate, dried, and the solvent is evaporated to yield the crude product, which can be used directly in the next step or purified further.[8]
2. Chlorination to form 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride
The synthesized alcohol is converted to its corresponding chloride, which is a more reactive intermediate for the subsequent condensation step.[8][9]
-
Reactant: 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine is dissolved in a suitable solvent such as dichloromethane.
-
Reagent: A chlorinating agent, typically thionyl chloride, is added dropwise, often in the presence of a catalytic amount of DMF.
-
Conditions: The reaction is carried out at a low temperature, for instance, in an ice bath (-10 to 10°C), for 3 to 6 hours.
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The product is then precipitated by adding an anti-solvent like ethyl acetate, filtered, and dried.[8]
3. Condensation with 2-Mercaptobenzimidazole
This is the final key step in forming the core structure of the Lansoprazole precursor.
-
Reactants: 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride is reacted with 2-mercaptobenzimidazole.[7][9]
-
Conditions: The condensation reaction is typically carried out in the presence of a base to neutralize the hydrochloride and facilitate the nucleophilic substitution.[9]
-
Product: This reaction yields 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole, which is the immediate precursor to Lansoprazole.[10] This precursor is then oxidized to form Lansoprazole.[6][10]
The logical relationship for the synthesis decision-making process based on starting materials is outlined in the diagram below.
References
- 1. CAS#:103577-66-8 | 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | Chemsrc [chemsrc.com]
- 2. usbio.net [usbio.net]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. This compound — TargetMol Chemicals [targetmol.com]
- 5. 103577-66-8|this compound|BLD Pharm [bldpharm.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. CN104447694A - Intermediate raw material for synthesizing lansoprazole - Google Patents [patents.google.com]
- 8. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]
- 9. CN102558148A - Synthesis process of lansoprazole important intermediate - Google Patents [patents.google.com]
- 10. Intermediate for the synthesis of lansoprazole and procedure for obtaining it (1993) | Vidal Carlos Monserrat | 10 Citations [scispace.com]
An In-depth Technical Guide to (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and applications of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol, a key intermediate in the pharmaceutical industry.
Core Chemical and Physical Properties
This compound is a pyridine derivative characterized by its trifluoroethoxy group. This compound is primarily recognized as a crucial intermediate in the synthesis of Lansoprazole, a widely used proton pump inhibitor.[1][2] Its chemical structure and properties are foundational to its role in organic synthesis.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of the compound.
| Property | Value | Source(s) |
| CAS Number | 103577-66-8 | [3][4][5][6] |
| Molecular Formula | C₉H₁₀F₃NO₂ | [1][7][8] |
| Molecular Weight | 221.18 g/mol | [1][8] |
| Melting Point | 89-94 °C | [1][7] |
| Boiling Point | 273.6 ± 40.0 °C at 760 mmHg | [7] |
| Density | 1.3 ± 0.1 g/cm³ | [7] |
| Solubility | Soluble in DMSO and Methanol | [1] |
| InChI | InChI=1S/C9H10F3NO2/c1-6-7(4-14)13-3-2-8(6)15-5-9(10,11,12)/h2-3,14H,4-5H2,1H3 | [6][8][9] |
| SMILES | Cc1c(CO)nccc1OCC(F)(F)F | [6][8][9] |
Synonyms:
-
[3-Methyl-4-(2,2,2-trifluoro-ethoxy)-pyridin-2-yl]-methanol[5]
-
2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine[1][7]
Experimental Protocols
The following protocols are based on documented synthesis methods for this compound and its subsequent conversion to a key chloromethyl derivative.
Synthesis of this compound
This protocol describes the synthesis from its N-oxide precursor.[10]
Objective: To synthesize 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine.
Materials:
-
2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide
-
Acetic anhydride
-
Concentrated H₂SO₄
-
15% Sodium hydroxide (NaOH) aqueous solution
-
Ethyl acetate
-
Three-necked flask and standard laboratory glassware
Methodology:
-
Place 11.2 g (0.05 mol) of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide into a three-necked flask.
-
At a low temperature, add 25 mL of acetic anhydride and 1 mL of concentrated H₂SO₄ dropwise.
-
Increase the temperature to a range of 90-105°C and maintain the reaction for 10 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the acetic acid and excess acetic anhydride under reduced pressure.
-
Neutralize the remaining residue with a NaOH aqueous solution.
-
Add 6 g of a 15% aqueous NaOH solution to the neutralized mixture.
-
Heat the mixture to 60°C and allow it to react for 8 hours. Again, monitor for completion with TLC.
-
After cooling, perform an extraction of the reaction solution using ethyl acetate.
-
Dry the combined organic phase and evaporate to dryness to yield the product, this compound, as a brown solid.[10]
Chlorination to form 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride
This protocol details the conversion of the title compound to its chloromethyl derivative, another vital intermediate for Lansoprazole.[10]
Objective: To synthesize the hydrochloride salt of the chloromethyl derivative.
Materials:
-
This compound (6.64 g, 0.03 mol)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Thionyl chloride (10.71 g, 0.09 mol)
-
Ethyl acetate
-
Three-necked flask, ice bath, and standard laboratory glassware
Methodology:
-
Dissolve 6.64 g (0.03 mol) of this compound in 20 mL of dichloromethane in a 100 mL three-necked flask.
-
Add a catalytic amount of DMF.
-
In an ice bath, add a mixture of 10.71 g (0.09 mol) of thionyl chloride and 10 mL of dichloromethane dropwise.
-
After the addition is complete, maintain the reaction temperature between -10°C and 10°C for 3-6 hours. Ensure proper absorption of tail gases.
-
Upon reaction completion, concentrate the solution under reduced pressure at a temperature below 40°C until the volume is approximately 5 mL.
-
Add ethyl acetate dropwise to precipitate the product as white crystals. Continue adding ethyl acetate until no further precipitation is observed.
-
Isolate the crystals to obtain 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.[10]
Role in Pharmaceutical Synthesis
The primary application of this compound is as a precursor in the multi-step synthesis of Lansoprazole. The following diagram illustrates a simplified workflow of its role.
Caption: Simplified synthesis pathway for Lansoprazole.
Safety and Handling
This compound is associated with several hazards that necessitate careful handling in a laboratory setting.
Hazard Identification:
-
Skin Irritation (Category 2): Causes skin irritation.[11]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[11]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[11]
Recommended Precautionary Measures:
-
Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[11]
-
First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11]
-
First Aid (Skin): If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[11]
-
First Aid (Inhalation): If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[11]
References
- 1. usbio.net [usbio.net]
- 2. clearsynth.com [clearsynth.com]
- 3. 103577-66-8|this compound|BLD Pharm [bldpharm.com]
- 4. targetmol.cn [targetmol.cn]
- 5. jwpharmlab.com [jwpharmlab.com]
- 6. [3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol [lgcstandards.com]
- 7. CAS#:103577-66-8 | 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | Chemsrc [chemsrc.com]
- 8. GSRS [precision.fda.gov]
- 9. [3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol [lgcstandards.com]
- 10. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]
- 11. aksci.com [aksci.com]
Technical Guide: Physical and Chemical Properties of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol is a key intermediate in the synthesis of Lansoprazole, a widely used proton pump inhibitor. A thorough understanding of its physical and chemical properties is essential for process optimization, quality control, and the development of new synthetic routes. This document provides a comprehensive overview of the known physical properties, a detailed experimental protocol for its synthesis, and a workflow diagram illustrating its preparation.
Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 103577-66-8 | [1][2] |
| Molecular Formula | C₉H₁₀F₃NO₂ | [3] |
| Molecular Weight | 221.18 g/mol | [3] |
| Melting Point | 93-94 °C | [3] |
| Boiling Point | 273.6 ± 40.0 °C at 760 mmHg | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| Solubility | Soluble in DMSO and Methanol |
Synthesis Protocol
The following experimental protocol for the synthesis of this compound is adapted from patent CN103539728A. This method involves the rearrangement and hydrolysis of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide.
Materials:
-
2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide
-
Acetic anhydride
-
Concentrated H₂SO₄
-
Sodium hydroxide (NaOH) aqueous solution (15%)
-
Ethyl acetate
-
Three-necked flask
-
Standard laboratory glassware and equipment
Procedure:
-
To a three-necked flask, add 11.2 g (0.05 mol) of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide.
-
At a low temperature, add 25 mL of acetic anhydride and 1 mL of concentrated H₂SO₄ dropwise.
-
Raise the temperature to 90-105°C and maintain for 10 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the acetic acid and excess acetic anhydride under reduced pressure.
-
Neutralize the remaining acetic anhydride with a NaOH aqueous solution.
-
Add 6 g of a 15% aqueous NaOH solution to the reaction mixture.
-
Heat the mixture to 60°C and stir for 8 hours. Monitor the reaction completion using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Evaporate the solvent to yield a brown solid of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine. The reported yield for this two-step process is 85.1%.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Analytical Profile
-
¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the trifluoroethoxy group, the methyl group protons, the methylene protons of the methanol group, and the hydroxyl proton.
-
¹³C NMR: The spectrum would display distinct peaks for each unique carbon atom, including the carbons of the pyridine ring, the methyl group, the trifluoroethoxy group, and the methanol group.
-
IR Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, C-O stretching, and the strong C-F stretching of the trifluoroethoxy group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (221.18 g/mol ).
Biological Activity and Signaling Pathways
Currently, there is no published evidence to suggest that this compound has direct biological activity or interacts with specific signaling pathways. Its primary significance in the pharmaceutical industry is as a crucial building block in the multi-step synthesis of Lansoprazole. The biological activity of Lansoprazole, a proton pump inhibitor, is well-documented and involves the irreversible inhibition of the H⁺/K⁺-ATPase in gastric parietal cells. However, this action is a property of the final drug molecule and not this specific intermediate.
Conclusion
This technical guide provides a summary of the known physical properties and a detailed synthetic protocol for this compound. The information presented is intended to support researchers and professionals in the fields of chemical synthesis and drug development. Further research into the analytical characterization and potential biological activities of this compound could provide deeper insights and potentially new applications.
References
In-depth Technical Guide: Structure Elucidation of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol is a key intermediate in the synthesis of Lansoprazole, a widely used proton pump inhibitor.[1][2] The precise structure and purity of this intermediate are critical for the successful synthesis of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the structure elucidation of this compound, including its synthesis, purification, and detailed spectroscopic characterization.
Chemical Structure and Properties
The chemical structure and key properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 103577-66-8 |
| Molecular Formula | C₉H₁₀F₃NO₂ |
| Molecular Weight | 221.18 g/mol [2][3] |
| Melting Point | 89-91°C[2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol[2] |
Synthesis and Purification
The primary synthetic route to this compound involves the Boekelheide rearrangement of a pyridine N-oxide precursor. This reaction is a well-established method for the functionalization of the alkyl group at the 2-position of a pyridine ring.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
A detailed experimental protocol for the synthesis of this compound via the Boekelheide rearrangement is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide is dissolved in an excess of acetic anhydride.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 140°C) and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion of the rearrangement, the excess acetic anhydride is removed under reduced pressure. The resulting residue contains the acetylated intermediate, (3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl acetate.
-
Hydrolysis: The crude acetate is then subjected to hydrolysis to yield the desired alcohol. This is typically achieved by treating the residue with an aqueous base, such as sodium hydroxide or potassium carbonate, followed by stirring at room temperature until the hydrolysis is complete (as monitored by TLC or HPLC).
-
Extraction: The aqueous mixture is then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Solvent Removal: The solvent is removed under reduced pressure to yield the crude this compound.
Experimental Protocol: Purification
The crude product can be purified by sublimation under reduced pressure followed by recrystallization to obtain a high-purity solid.
-
Sublimation: The crude material is placed in a sublimation apparatus and heated under vacuum. The purified compound will sublime and deposit on a cold surface.
-
Recrystallization: The sublimed solid is then recrystallized from a suitable solvent system, such as isopropyl ether and hexane, to yield the final product as a white to off-white crystalline solid.[4]
Structure Elucidation via Spectroscopic Methods
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
| Spectroscopic Technique | Key Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the trifluoroethoxy and hydroxymethyl groups, and the methyl protons. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the trifluoroethoxy group, the methyl group, and the hydroxymethyl group. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (alcohol), C-O stretching, C-F stretching, and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Note: Specific peak values are dependent on the solvent and instrumentation used.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic confirmation of the chemical structure.
Conclusion
The structure of this compound is unequivocally confirmed through its synthesis via the Boekelheide rearrangement and comprehensive analysis using a suite of spectroscopic methods. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the synthesis and quality control of Lansoprazole and related pharmaceutical compounds. The purity and well-defined structure of this key intermediate are paramount to ensuring the quality and efficacy of the final drug product.
References
Synthesis of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a common and effective synthesis pathway for (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol, a crucial intermediate in the production of the proton pump inhibitor Lansoprazole. This document outlines the multi-step synthesis starting from 2,3-lutidine, presenting key experimental protocols, quantitative data, and a visual representation of the synthetic route.
I. Synthesis Pathway Overview
The synthesis of this compound from 2,3-lutidine is a five-step process. The pathway involves an initial oxidation of the starting material, followed by nitration, substitution with 2,2,2-trifluoroethanol, a rearrangement reaction, and concluding with a final hydrolysis step to yield the target compound. Each of these stages is critical for the successful synthesis of this key pharmaceutical intermediate.
Figure 1: Synthesis pathway of this compound.
II. Experimental Protocols and Data
The following sections provide detailed experimental procedures for each step of the synthesis, accompanied by tables summarizing the quantitative data for key reaction parameters.
Step 1: Oxidation of 2,3-Lutidine to 2,3-Lutidine-N-oxide
The initial step involves the oxidation of 2,3-lutidine to its corresponding N-oxide. A common method for this transformation is the use of hydrogen peroxide in the presence of a suitable acid catalyst.
Experimental Protocol:
A solution of 2,3-lutidine is treated with hydrogen peroxide in a mixture of acetic acid and water. The reaction is typically carried out at a moderately elevated temperature to ensure a reasonable reaction rate. After the reaction is complete, the excess peroxide is quenched, and the product is isolated and purified.
| Parameter | Value | Reference |
| Starting Material | 2,3-Lutidine | [1] |
| Oxidizing Agent | Hydrogen Peroxide / Acetic Acid | [1] |
| Temperature | 40-90°C | [1] |
| Reaction Time | Overnight | [1] |
| Yield | ~94% | [1] |
Step 2: Nitration of 2,3-Lutidine-N-oxide
The second step is the nitration of 2,3-lutidine-N-oxide to form 2,3-dimethyl-4-nitropyridine-N-oxide. This electrophilic aromatic substitution is a critical step in introducing the nitro group at the 4-position of the pyridine ring.
Experimental Protocol:
2,3-Lutidine-N-oxide is dissolved in concentrated sulfuric acid. A nitrating mixture, typically potassium nitrate dissolved in sulfuric acid, is then added dropwise at a controlled low temperature. After the addition is complete, the reaction mixture is heated to drive the reaction to completion. The product is then isolated by quenching the reaction mixture with water and extracting with an organic solvent.[2]
| Parameter | Value | Reference |
| Starting Material | 2,3-Lutidine-N-oxide | [2] |
| Nitrating Agent | Potassium Nitrate / Sulfuric Acid | [2] |
| Temperature | -10°C to 120°C | [2] |
| Reaction Time | 0.5 - 2 hours | [2] |
| Yield | 90-93% | [2] |
Step 3: Substitution with 2,2,2-Trifluoroethanol
In this step, the nitro group of 2,3-dimethyl-4-nitropyridine-N-oxide is displaced by a 2,2,2-trifluoroethoxy group through a nucleophilic aromatic substitution reaction.
Experimental Protocol:
2,3-Dimethyl-4-nitropyridine-N-oxide is reacted with 2,2,2-trifluoroethanol in the presence of a base, such as potassium carbonate, and a phase transfer catalyst. The reaction is typically carried out in a suitable solvent system like acetonitrile and water. The product, 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide, is then isolated and purified.
| Parameter | Value | Reference |
| Starting Material | 2,3-Dimethyl-4-nitropyridine-N-oxide | [3] |
| Reagents | 2,2,2-Trifluoroethanol, Potassium Carbonate | [3] |
| Solvent | Acetonitrile/Water | [3] |
| Catalyst | Tetrabutylammonium bromide (TBAB) | [3] |
| Yield | >85% | [3] |
Step 4: Rearrangement to 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
The fourth step involves a rearrangement of the N-oxide to introduce a functional group at the 2-methyl position, which is a precursor to the final hydroxymethyl group.
Experimental Protocol:
2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide is treated with acetic anhydride in the presence of a catalytic amount of concentrated sulfuric acid. The reaction mixture is heated to facilitate the rearrangement. After completion, the excess acetic anhydride and acetic acid are removed under reduced pressure.[4]
| Parameter | Value | Reference |
| Starting Material | 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide | [4] |
| Reagents | Acetic Anhydride, Sulfuric Acid (catalytic) | [4] |
| Temperature | 90-105°C | [4] |
| Reaction Time | 10 hours | [4] |
Step 5: Hydrolysis to this compound
The final step is the hydrolysis of the acetoxymethyl group to the desired hydroxymethyl group, yielding the target molecule.
Experimental Protocol:
The crude 2-acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine from the previous step is treated with an aqueous solution of a base, such as sodium hydroxide. The reaction is heated to ensure complete hydrolysis. After cooling, the product is extracted with an organic solvent, and the solvent is evaporated to yield the final product.[4]
| Parameter | Value | Reference |
| Starting Material | 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | [4] |
| Reagent | Sodium Hydroxide (15% aqueous solution) | [4] |
| Temperature | 60°C | [4] |
| Reaction Time | 8 hours | [4] |
| Overall Yield (Steps 4 & 5) | 85.1% | [4] |
III. Conclusion
The synthesis pathway detailed in this guide provides a reliable and high-yielding route to this compound. The experimental protocols and quantitative data presented offer a solid foundation for researchers and professionals in the field of drug development and pharmaceutical synthesis. Careful control of reaction conditions at each stage is paramount to achieving high yields and purity of this important Lansoprazole intermediate.
References
- 1. caod.oriprobe.com [caod.oriprobe.com]
- 2. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 3. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]
An In-depth Technical Guide to (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol, a pyridine derivative, is a key intermediate in the synthesis of Lansoprazole, a widely used proton pump inhibitor (PPI). Lansoprazole is utilized in the treatment of various acid-related gastrointestinal disorders, including peptic ulcers and gastroesophageal reflux disease (GERD). The synthesis and purity of this intermediate are crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the mechanism of action of Lansoprazole.
IUPAC Name and Chemical Properties
The accepted IUPAC name for the compound is This compound .[1][2][3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 103577-66-8 | [4] |
| Molecular Formula | C₉H₁₀F₃NO₂ | [4] |
| Molecular Weight | 221.18 g/mol | [4] |
| Melting Point | 89-91 °C | [4] |
| Boiling Point | 273.6 ± 40.0 °C at 760 mmHg | [5] |
| Density | 1.3 ± 0.1 g/cm³ | [5] |
| Solubility | Soluble in DMSO and Methanol | [4] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that is a critical part of the overall synthesis of Lansoprazole. The following is a representative experimental protocol based on published literature.
Experimental Protocol:
The synthesis of this compound can be achieved through a synthetic route starting from 2,3-lutidine. The key steps involve oxidation, nitration, substitution, rearrangement, and hydrolysis.
Step 1: Oxidation of 2,3-Lutidine
-
2,3-Lutidine is oxidized to 2,3-lutidine-N-oxide. This is typically achieved using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst.
Step 2: Nitration of 2,3-Lutidine-N-oxide
-
The N-oxide is then nitrated to introduce a nitro group onto the pyridine ring, yielding 2,3-dimethyl-4-nitropyridine-N-oxide.
Step 3: Substitution with 2,2,2-Trifluoroethanol
-
The nitro group is subsequently displaced by 2,2,2-trifluoroethanol in the presence of a base to form 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide.
Step 4: Rearrangement and Hydrolysis
-
The N-oxide undergoes rearrangement, followed by hydrolysis to yield the final product, this compound.
Caption: Synthetic pathway for this compound.
Role in the Synthesis of Lansoprazole
This compound is a crucial precursor for the synthesis of Lansoprazole. The hydroxyl group of the methanol moiety is typically converted to a leaving group, such as a chloride, to facilitate the subsequent condensation with 2-mercaptobenzimidazole. This reaction forms the thioether linkage, which is then oxidized to the sulfoxide found in Lansoprazole.
Mechanism of Action of Lansoprazole
As an intermediate, this compound does not have a direct biological signaling pathway. However, its final product, Lansoprazole, is a potent inhibitor of the gastric H+/K+ ATPase (proton pump).
Lansoprazole is a prodrug that, in the acidic environment of the parietal cells of the stomach, is converted to its active form, a sulfenamide derivative. This active form then covalently binds to the cysteine residues of the H+/K+ ATPase, irreversibly inhibiting its function. This blockage of the proton pump prevents the final step in gastric acid secretion, leading to a reduction in stomach acidity.
Caption: Mechanism of action of Lansoprazole as a proton pump inhibitor.
References
- 1. [3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol [lgcstandards.com]
- 2. [3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol [lgcstandards.com]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. usbio.net [usbio.net]
- 5. CAS#:103577-66-8 | 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | Chemsrc [chemsrc.com]
Technical Guide: (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
SMILES Notation: Cc1c(CO)nccc1OCC(F)(F)F
Introduction
(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol is a key starting material in the synthesis of Lansoprazole, a widely used proton pump inhibitor. This document provides a comprehensive overview of its chemical properties, synthesis, and role in the production of Lansoprazole, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its subsequent intermediates in the synthesis of Lansoprazole is presented in Table 1.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₉H₁₀F₃NO₂ | 221.18 | 103577-66-8 |
| 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | C₉H₁₀Cl₂F₃NO | 278.08 | 127337-60-4 |
| Lansoprazole Sulfide | C₁₆H₁₄F₃N₃OS | 353.36 | 103577-40-8 |
| Lansoprazole | C₁₆H₁₄F₃N₃O₂S | 369.36 | 103577-45-3 |
Synthesis and Experimental Protocols
The primary utility of this compound is as a precursor in the multi-step synthesis of Lansoprazole. The general synthetic pathway involves the conversion of the alcohol to a more reactive intermediate, typically a chloromethyl derivative, which is then coupled with 2-mercaptobenzimidazole, followed by oxidation to yield Lansoprazole.
Step 1: Chlorination of this compound
Objective: To convert the primary alcohol into a chloromethylpyridine derivative, a more reactive electrophile for the subsequent nucleophilic substitution.
Reagents and Solvents:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene
Procedure:
-
Suspend this compound in toluene.
-
Add thionyl chloride dropwise to the suspension.
-
Maintain the reaction mixture for a specified period to ensure complete conversion.
-
Cool the resulting mixture to induce crystallization of the hydrochloride salt of the product.
-
Filter the solid, wash with toluene, and dry under vacuum to yield 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.
Step 2: Synthesis of Lansoprazole Sulfide
Objective: To couple the chloromethylpyridine derivative with 2-mercaptobenzimidazole to form the thioether precursor to Lansoprazole.
Reagents and Solvents:
-
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
-
2-Mercaptobenzimidazole
-
Anhydrous methanol
-
Sodium methoxide or Sodium carbonate
Procedure:
-
In a reaction vessel, dissolve sodium methoxide or suspend sodium carbonate in anhydrous methanol.
-
Add 2-mercaptobenzimidazole to the solution/suspension and stir.
-
Add 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride to the reaction mixture.
-
Heat the mixture and maintain the reaction for several hours.
-
Cool the reaction mixture to room temperature and filter any insoluble materials.
-
Reduce the volume of the filtrate under vacuum to induce precipitation.
-
Filter the precipitate, wash with a small amount of anhydrous methanol, and dry to obtain Lansoprazole sulfide.
Step 3: Oxidation to Lansoprazole
Objective: To oxidize the sulfide to a sulfoxide, yielding the active pharmaceutical ingredient, Lansoprazole.
Reagents and Solvents:
-
Lansoprazole Sulfide (2-[[(3-methyl-4-(2,2,2-trifluoroethoxy)pyridinyl]methyl]thio]-1H-benzimidazole)
-
Oxidizing agent (e.g., m-chloroperbenzoic acid, hydrogen peroxide)
-
Chloroform or Ethanol
Procedure:
-
Suspend Lansoprazole sulfide in a suitable solvent such as chloroform.
-
Cool the suspension to a low temperature (e.g., -10 °C).
-
Slowly add a solution of the oxidizing agent (e.g., m-chloroperbenzoic acid in chloroform) to the suspension over a period of time while maintaining the low temperature.
-
Monitor the reaction progress by a suitable analytical method like HPLC.
-
Upon completion, quench the reaction and wash the reaction mass with an aqueous buffer solution (e.g., sodium bicarbonate).
-
Separate the organic layer, and isolate the product.
-
The crude product can be purified by recrystallization to yield pure Lansoprazole.
Synthetic Workflow
The following diagram illustrates the synthetic pathway from this compound to Lansoprazole.
Biological Context and Significance
While this compound is primarily an intermediate, its structural features are crucial for the biological activity of the final product, Lansoprazole. Lansoprazole is a proton pump inhibitor that works by irreversibly blocking the H+/K+ ATPase enzyme system (the proton pump) in gastric parietal cells. This action inhibits the final step of gastric acid production, leading to a reduction in gastric acidity. The metabolic fate of Lansoprazole is primarily governed by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which metabolize it into 5-hydroxylansoprazole and lansoprazole sulfone, respectively. The pyridine and benzimidazole moieties, brought together through the synthetic process starting from this compound, are essential for the mechanism of action of Lansoprazole.
The following diagram depicts a simplified overview of the metabolic pathway of Lansoprazole.
An In-depth Technical Guide on the Solubility of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol, a key intermediate in the synthesis of Lansoprazole.[1] Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines detailed experimental protocols for determining its solubility in a range of relevant solvents.
Compound Profile
-
IUPAC Name: this compound
-
Synonyms: 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, [3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methanol[2]
-
Appearance: Solid
Solubility Data
Quantitative solubility data for this compound is not extensively available in published literature. However, qualitative assessments indicate its solubility in Dimethyl Sulfoxide (DMSO) and Methanol.[1] To facilitate further research and development, a systematic study to quantify its solubility in a variety of common pharmaceutical solvents is crucial.
The following table outlines a proposed set of solvents for comprehensive solubility testing, categorized by their polarity and function.
| Solvent Category | Solvent | Rationale for Inclusion |
| Polar Protic | Water | Essential for understanding behavior in aqueous environments and physiological conditions. |
| Methanol | Known to solubilize the compound; provides a polar protic baseline.[1] | |
| Ethanol | A common, less toxic alcohol used in pharmaceutical processing. | |
| Isopropanol (IPA) | Frequently used as a solvent and cleaning agent in drug manufacturing. | |
| Polar Aprotic | Acetonitrile | A common solvent in reversed-phase chromatography and organic synthesis. |
| Acetone | A versatile solvent for a wide range of organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | Known to solubilize the compound; a powerful solvent for poorly soluble compounds.[1] | |
| Tetrahydrofuran (THF) | A common solvent in organic reactions and polymer chemistry. | |
| Non-Polar | Toluene | Represents aromatic hydrocarbon solvents used in synthesis. |
| Heptane/Hexane | Represents aliphatic hydrocarbon solvents; useful for understanding non-polar solubility limits. | |
| Other | Ethyl Acetate | A moderately polar solvent widely used in extraction and chromatography. |
| Dichloromethane (DCM) | A common solvent for organic synthesis and extraction. |
Experimental Protocols for Solubility Determination
The following section details a robust experimental workflow for determining the thermodynamic solubility of this compound using the shake-flask method. This method is considered the gold standard for solubility measurement.
3.1. Materials and Equipment
-
This compound (highly purified)[1]
-
Selected solvents (analytical grade or higher)
-
Analytical balance
-
Vials with Teflon-lined screw caps
-
Constant temperature orbital shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)
-
High-Performance Liquid Chromatography with UV detector (HPLC-UV)
-
Volumetric flasks and pipettes
3.2. Experimental Workflow Diagram
Caption: Workflow for Shake-Flask Solubility Determination.
3.3. Detailed Procedure
-
Preparation of Saturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled (e.g., 25°C and 37°C) to obtain temperature-specific solubility data.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed to permit the excess solid to settle. To ensure complete removal of undissolved solids, centrifuge the vials.[5]
-
Sampling and Preparation for Analysis: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.[5] Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve should be prepared using standard solutions of the compound of known concentrations. The solubility is then calculated from the concentration of the saturated solution, taking into account the dilution factor.
Logical Relationships in Solubility Studies
The determination of solubility is a foundational step that influences many subsequent stages of drug development. The diagram below illustrates the central role of solubility data.
Caption: Impact of Solubility Data on Drug Development.
A thorough understanding of the solubility of this compound is essential for optimizing its synthesis, purification, and formulation, and for conducting meaningful in vitro and in vivo studies. By following the detailed protocols outlined in this guide, researchers can generate the critical data needed to advance their drug development programs.
References
Spectroscopic and Synthetic Profile of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the key pharmaceutical intermediate, (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol. The information presented herein is intended to support research, development, and quality control activities.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, based on analysis of its chemical structure and established principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | d | 1H | H-6 (Pyridine) |
| ~6.80 | d | 1H | H-5 (Pyridine) |
| ~4.80 | q | 2H | -OCH₂CF₃ |
| ~4.70 | s | 2H | -CH₂OH |
| ~2.30 | s | 3H | -CH₃ |
| (variable) | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160.0 | C-4 (Pyridine) |
| ~155.0 | C-2 (Pyridine) |
| ~148.0 | C-6 (Pyridine) |
| ~123.0 (q, ¹JCF ≈ 277 Hz) | -CF₃ |
| ~120.0 | C-3 (Pyridine) |
| ~108.0 | C-5 (Pyridine) |
| ~65.0 (q, ²JCF ≈ 35 Hz) | -OCH₂CF₃ |
| ~62.0 | -CH₂OH |
| ~15.0 | -CH₃ |
Table 3: Predicted Mass Spectrometry (EI) Data
| m/z | Relative Intensity | Proposed Fragment |
| 221 | Moderate | [M]⁺ (Molecular Ion) |
| 204 | Moderate | [M - OH]⁺ |
| 190 | Low | [M - CH₂OH]⁺ |
| 122 | High | [M - OCH₂CF₃]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3050-3000 | Weak | C-H stretch (aromatic) |
| 2950-2850 | Weak | C-H stretch (aliphatic) |
| 1600, 1470 | Medium | C=C and C=N stretching (pyridine ring) |
| 1280-1200 | Strong | C-O stretch (aryl ether) |
| 1150-1050 | Strong | C-F stretch |
| 1050-1000 | Medium | C-O stretch (primary alcohol) |
Experimental Protocols
The following section details the proposed experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This synthesis can be approached via a multi-step route starting from 2,3-lutidine. A logical workflow for this synthesis is depicted in the diagram below.
Caption: Synthetic workflow for this compound.
Step 1: Oxidation of 2,3-Lutidine To a solution of 2,3-lutidine in a suitable solvent such as dichloromethane, add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion, monitored by TLC. The resulting 2,3-lutidine-N-oxide is then isolated and purified.
Step 2: Nitration and Chlorination The 2,3-lutidine-N-oxide is carefully added to a mixture of fuming nitric acid and sulfuric acid at low temperature. The mixture is then heated to afford the nitrated product. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) yields 2-methyl-3-nitro-4-chloropyridine.
Step 3: Nucleophilic Substitution To a solution of 2,2,2-trifluoroethanol in a polar aprotic solvent such as DMF, sodium hydride is added at 0 °C. After the evolution of hydrogen ceases, 2-methyl-3-nitro-4-chloropyridine is added, and the reaction is stirred at an elevated temperature until completion. This step yields 2-methyl-3-nitro-4-(2,2,2-trifluoroethoxy)pyridine.
Step 4: Reduction and Rearrangement The nitro-pyridine derivative is subjected to reduction. A common method involves using iron powder in acetic acid or catalytic hydrogenation with palladium on carbon. This step reduces the nitro group to an amine, which can then be diazotized and hydrolyzed to the hydroxymethyl group, or alternatively, a more direct rearrangement can be induced to form the final product, this compound. The crude product is purified by column chromatography.
Spectroscopic Characterization
The following diagram illustrates the workflow for the spectroscopic analysis of the synthesized compound.
Caption: Workflow for the spectroscopic characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire the spectrum on a 500 MHz spectrometer. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR: Acquire the proton-decoupled spectrum on a 125 MHz spectrometer. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound in methanol directly into the ion source using a direct infusion pump or via a GC inlet.
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Analysis: Scan a mass range of m/z 50-300.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the compound on a KBr plate by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan prior to the sample scan.
Theoretical Studies of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol is a pivotal intermediate in the synthesis of the highly successful proton pump inhibitor, Lansoprazole. This technical guide provides a comprehensive overview of its chemical properties, a detailed theoretical synthesis protocol, and its established role in pharmaceutical manufacturing. The document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.
Chemical and Physical Properties
This compound is a pyridine derivative characterized by the presence of a methyl group, a trifluoroethoxy group, and a hydroxymethyl group attached to the pyridine ring. These functional groups contribute to its specific reactivity and utility as a building block in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀F₃NO₂ | [1] |
| Molecular Weight | 221.18 g/mol | [1] |
| CAS Number | 103577-66-8 | [2] |
| Melting Point | 93-94 °C | [2] |
| Boiling Point | 273.6 ± 40.0 °C at 760 mmHg | N/A |
| Density | 1.3 ± 0.1 g/cm³ | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in methanol, DMSO | N/A |
Synthesis Protocol
The synthesis of this compound is a multi-step process that typically starts from 2,3-lutidine. The following protocol is a composite of procedures described in the patent literature, primarily for the synthesis of Lansoprazole.[3]
Logical Workflow for the Synthesis
References
An In-depth Technical Guide to the Reactivity of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol is a key chemical intermediate, most notably in the synthesis of the proton pump inhibitor Lansoprazole. Its reactivity is primarily centered around the hydroxyl group at the 2-position of the pyridine ring. This technical guide provides a comprehensive overview of the known and potential chemical transformations of this compound, including detailed experimental protocols for its principal reactions. The guide also presents quantitative data where available and visualizes key reaction workflows to support research and development in medicinal chemistry and drug discovery.
Introduction
This compound, a substituted pyridine derivative, plays a critical role as a building block in the pharmaceutical industry. Its structural features, a nucleophilic hydroxyl group and a substituted pyridine ring, allow for a variety of chemical modifications, making it a versatile precursor for the synthesis of complex molecules. This document details the reactivity of this compound, focusing on transformations of the primary alcohol functionality.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 103577-66-8 | [1][2] |
| Molecular Formula | C₉H₁₀F₃NO₂ | [3] |
| Molecular Weight | 221.18 g/mol | [3] |
| Appearance | Brown solid | [4] |
| Melting Point | 93-94 °C | [1] |
Core Reactivity of the Hydroxymethyl Group
The primary alcohol of this compound is the main site of its chemical reactivity. This hydroxyl group can undergo a range of classical alcohol reactions, including chlorination, acetylation (esterification), oxidation, and etherification.
Chlorination
The conversion of the hydroxymethyl group to a chloromethyl group is a crucial step in the synthesis of Lansoprazole. This transformation is typically achieved using thionyl chloride (SOCl₂).
Experimental Protocol: Chlorination with Thionyl Chloride [4]
-
Materials:
-
This compound (6.64 g, 0.03 mol)
-
Dichloromethane (DCM, 30 mL)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Thionyl chloride (10.71 g, 0.09 mol)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve this compound in 20 mL of dichloromethane in a 100 mL three-necked flask and add a catalytic amount of DMF.
-
Cool the mixture in an ice bath.
-
Slowly add a mixture of thionyl chloride and 10 mL of dichloromethane dropwise.
-
After the addition is complete, allow the reaction to proceed at a temperature between -10 to 10°C for 3-6 hours. It is important to absorb the tail gas.
-
Upon completion of the reaction (monitored by TLC), concentrate the solution under reduced pressure at a temperature below 40°C to a volume of approximately 5 mL.
-
Induce precipitation of the product, 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, by the dropwise addition of ethyl acetate. Continue adding ethyl acetate until no further precipitation is observed.
-
Filter the white crystalline solid and dry under vacuum.
-
Quantitative Data: This protocol is reported to produce the hydrochloride salt of the chlorinated product. While a specific yield for this reaction is not provided in the reference, the subsequent hydrolysis step to the parent alcohol is reported to have an 85.1% yield over two steps.
Logical Relationship: Chlorination Workflow
Caption: Workflow for the chlorination of the title compound.
Acetylation (Esterification)
The hydroxyl group can be readily acylated to form an ester. The acetylated derivative, (3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl acetate, is a known compound.[5]
Experimental Protocol: Acetylation with Acetic Anhydride (Adapted from a general procedure)[6]
-
Materials:
-
This compound (1.0 equiv)
-
Dry pyridine (as solvent)
-
Acetic anhydride (1.5-2.0 equiv)
-
Dry methanol (for quenching)
-
Toluene
-
Dichloromethane or Ethyl acetate
-
1 M HCl, water, saturated aq. NaHCO₃, brine
-
Na₂SO₄ or MgSO₄
-
-
Procedure:
-
Dissolve the starting material in dry pyridine under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C and add acetic anhydride.
-
Stir the reaction mixture at room temperature, monitoring for the complete consumption of the starting material by TLC.
-
Quench the reaction by adding dry methanol.
-
Co-evaporate the reaction mixture with toluene.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired product.
-
Quantitative Data: Specific yield for the acetylation of this compound is not explicitly reported in the available literature.
Logical Relationship: Acetylation Workflow
Caption: Workflow for the acetylation of the title compound.
Oxidation to the Aldehyde
The primary alcohol can be oxidized to the corresponding aldehyde, 2-formyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine. Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid. The Swern oxidation and Dess-Martin periodinane (DMP) oxidation are suitable methods.
Experimental Protocol: Swern Oxidation (Adapted from a general procedure)[7]
-
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM), anhydrous
-
This compound (1.0 equiv)
-
Triethylamine (NEt₃)
-
-
Procedure:
-
Prepare a solution of oxalyl chloride in anhydrous DCM and cool to -78°C.
-
Slowly add a solution of DMSO in anhydrous DCM, maintaining the temperature below -60°C.
-
After stirring for a few minutes, add a solution of the alcohol in anhydrous DCM.
-
Stir the mixture for 15-30 minutes at -78°C.
-
Add triethylamine to the reaction mixture and stir for a few minutes at -78°C, then allow it to warm to room temperature.
-
Quench the reaction with water and perform a standard aqueous workup.
-
The crude product can be purified by column chromatography.
-
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation (Adapted from a general procedure)[8]
-
Materials:
-
Dess-Martin periodinane (1.1 equiv)
-
This compound (1.0 equiv)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (optional, as a buffer)
-
-
Procedure:
-
Suspend Dess-Martin periodinane in DCM.
-
Add a solution of the alcohol in DCM to the suspension at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Perform an aqueous workup and purify the product by column chromatography.
-
Quantitative Data: Specific yields for the oxidation of this compound are not available in the searched literature.
Logical Relationship: Oxidation Workflow
Caption: Potential oxidation pathways for the title compound.
Etherification
The formation of an ether from the subject alcohol can be achieved via the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
Experimental Protocol: Williamson Ether Synthesis (Adapted from a general procedure)[9]
-
Materials:
-
This compound (1.0 equiv)
-
A strong base (e.g., NaH)
-
Anhydrous solvent (e.g., THF or DMF)
-
An alkyl halide (e.g., methyl iodide)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the strong base (e.g., NaH) in the anhydrous solvent.
-
Slowly add a solution of the alcohol in the anhydrous solvent.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Add the alkyl halide to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Perform a standard aqueous workup and purify the resulting ether by column chromatography.
-
Quantitative Data: There is no specific quantitative data available in the literature for the etherification of this compound.
Logical Relationship: Etherification Workflow
Caption: Williamson ether synthesis workflow for the title compound.
Reactivity of the Pyridine Ring
The pyridine ring in this molecule is substituted with an electron-donating methyl group at the 3-position and an electron-withdrawing trifluoroethoxy group at the 4-position. These substituents influence the electron density of the ring and thus its susceptibility to electrophilic or nucleophilic attack. However, the primary reactivity of this compound as reported in the literature is dominated by the transformations of the hydroxymethyl group.
Biological Activity and Signaling Pathways
Currently, there is no available literature describing specific biological activities or involvement in signaling pathways for this compound itself. Its significance is primarily as a precursor in the synthesis of pharmacologically active molecules like Lansoprazole.
Conclusion
This compound is a valuable intermediate whose reactivity is centered on its primary alcohol functionality. This guide has detailed the key transformations of this hydroxyl group – chlorination, acetylation, oxidation, and etherification – providing established and adaptable experimental protocols. While quantitative data for some of these reactions on this specific substrate are not widely published, the provided procedures offer a solid foundation for further research and process development. The workflows visualized herein provide a clear overview of the synthetic routes involving this important building block. Future investigations could focus on quantifying the yields and optimizing the conditions for the less-documented reactions, as well as exploring any potential intrinsic biological activity of the molecule.
References
- 1. CAS#:103577-66-8 | 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | Chemsrc [chemsrc.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]
- 5. clearsynth.com [clearsynth.com]
- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol is a key chemical intermediate, most notably recognized for its role in the synthesis of proton pump inhibitors (PPIs) such as Lansoprazole. This technical guide provides a comprehensive overview of its analogues and derivatives, extending beyond its application in gastrointestinal treatments to explore its potential in other therapeutic areas, particularly oncology. This document details synthetic methodologies, quantitative biological data, and the signaling pathways associated with these compounds.
Core Compound and its Significance
The core structure, this compound, serves as a critical building block. Its trifluoroethoxy group offers unique electronic properties and metabolic stability, making it an attractive moiety in drug design. The primary hydroxyl group provides a convenient handle for further chemical modifications, leading to a diverse range of analogues and derivatives.
Analogues and Derivatives: Therapeutic Applications
While the most prominent application of this compound is in the synthesis of Lansoprazole and related PPIs for treating acid-related gastrointestinal disorders, recent research has unveiled the potential of structurally related pyridine derivatives in oncology.[1][2][3] These novel analogues have shown promise as inhibitors of key cancer-related signaling pathways.
Proton Pump Inhibitors (PPIs)
The conversion of this compound to Lansoprazole involves the coupling of the pyridine moiety with a benzimidazole thiol, followed by oxidation of the resulting thioether to a sulfoxide.[4][5] Lansoprazole and its analogues function by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby reducing acid secretion.[6][7][8]
Anticancer Agents
Recent studies have explored pyridine derivatives, including those with a similar substitution pattern to the core compound, as potent anticancer agents. These compounds have been shown to target various cancer-related pathways, including:
-
VEGFR-2 Inhibition: Certain pyridine-urea derivatives have demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[9][10] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that tumors need to grow and metastasize.
-
Histone Deacetylase (HDAC) Inhibition: Some pyridine-containing compounds have been investigated as HDAC inhibitors. HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[3][11][12]
Quantitative Data
The following tables summarize the biological activity of representative analogues and derivatives.
Table 1: Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells [10]
| Compound | Structure | IC50 (µM, 48h) | IC50 (µM, 72h) |
| 8e | 1-(4-chlorophenyl)-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea | 0.22 | 0.11 |
| 8n | 1-(4-fluorophenyl)-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea | 1.88 | 0.80 |
| Doxorubicin | (Reference) | 1.93 | Not Reported |
Table 2: VEGFR-2 Inhibitory Activity of Pyridine-Urea Derivatives [10]
| Compound | Structure | VEGFR-2 IC50 (µM) |
| 8b | 1-(3-(trifluoromethyl)phenyl)-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea | 5.0 ± 1.91 |
| 8e | 1-(4-chlorophenyl)-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea | 3.93 ± 0.73 |
Experimental Protocols
Synthesis of this compound[14]
This protocol describes the synthesis starting from 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide.
-
Acetoxylation: To a solution of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide (1 equivalent) in acetic anhydride (10 volumes), add concentrated sulfuric acid (catalytic amount) dropwise at low temperature.
-
Reaction: Heat the mixture to 90-105°C for 10 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, evaporate the acetic acid and excess acetic anhydride under reduced pressure. Neutralize the residue with an aqueous solution of sodium hydroxide.
-
Hydrolysis: Add a 15% aqueous solution of sodium hydroxide and heat the mixture to 60°C for 8 hours.
-
Extraction: Cool the reaction mixture and extract with ethyl acetate.
-
Purification: Dry the organic phase and evaporate to dryness to obtain the crude product. The product can be purified by column chromatography.
MTT Assay for Cytotoxicity[1][15][16]
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
VEGFR-2 Kinase Assay[17][18]
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.
-
Plate Preparation: Add the test compound at various concentrations to the wells of a microplate.
-
Enzyme and Substrate Addition: Add the VEGFR-2 enzyme and a specific substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature for a defined period.
-
Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate or the amount of ATP remaining.
-
Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by derivatives of this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. CN103288799A - The synthetic method of lansoprazole and the lansoprazole synthesized by the method - Google Patents [patents.google.com]
- 5. CN104447694A - Intermediate raw material for synthesizing lansoprazole - Google Patents [patents.google.com]
- 6. What is the mechanism of Lansoprazole? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. drugs.com [drugs.com]
- 9. mdpi.com [mdpi.com]
- 10. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone deacetylase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy [frontiersin.org]
Methodological & Application
Synthesis of Lansoprazole from (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Lansoprazole, a proton pump inhibitor used in the treatment of acid-related gastrointestinal disorders. The protocol outlines a common and effective synthetic route commencing from the starting material, (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol.
Introduction
Lansoprazole is a substituted benzimidazole that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2][3] Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity of the final active pharmaceutical ingredient (API). This protocol details a widely utilized synthetic pathway, providing researchers with the necessary information to replicate this synthesis in a laboratory setting.
Synthetic Pathway Overview
The synthesis of Lansoprazole from this compound can be summarized in three key steps:
-
Chlorination: Conversion of the starting alcohol into the more reactive 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.
-
Condensation: Nucleophilic substitution reaction between the chlorinated pyridine derivative and 2-mercaptobenzimidazole to form the thioether intermediate, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole.
-
Oxidation: Selective oxidation of the thioether to the corresponding sulfoxide, yielding Lansoprazole.
Experimental Protocols
Step 1: Synthesis of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
This initial step involves the activation of the primary alcohol of the starting material to facilitate the subsequent nucleophilic substitution.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve this compound in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (typically 1.1 to 1.5 molar equivalents) to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture and carefully quench any excess thionyl chloride by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, which can be used in the next step without further purification.
Step 2: Synthesis of 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole
This step forms the core benzimidazole-pyridine thioether structure of the Lansoprazole precursor.
Materials:
-
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (from Step 1)
-
2-Mercaptobenzimidazole
-
Sodium hydroxide (NaOH) or Sodium methoxide (NaOMe)
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, dissolve 2-mercaptobenzimidazole in methanol.
-
Add a solution of sodium hydroxide or sodium methoxide (1.0 - 1.2 molar equivalents) to the mixture to form the sodium salt of 2-mercaptobenzimidazole in situ.
-
To this solution, add the crude 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride from the previous step.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 3-5 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to precipitate the crude product.
-
Collect the solid by filtration, wash with water and a small amount of cold methanol.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure thioether intermediate.
Step 3: Synthesis of Lansoprazole (Oxidation of the Thioether)
The final step is the selective oxidation of the sulfide to a sulfoxide. This reaction requires careful control to avoid over-oxidation to the sulfone byproduct.
Materials:
-
2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole (from Step 2)
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Sodium hypochlorite (NaOCl) solution
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
Procedure using m-CPBA:
-
Dissolve the thioether intermediate in dichloromethane or chloroform in a round-bottom flask.
-
Cool the solution to a temperature between -10 °C and 0 °C.
-
Slowly add a solution of m-CPBA (1.0 - 1.1 molar equivalents) in the same solvent to the cooled thioether solution over a period of 1-2 hours, maintaining the low temperature.
-
Stir the reaction mixture at this temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the excess m-CPBA by adding a saturated sodium thiosulfate solution.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Lansoprazole can be purified by crystallization from a suitable solvent system, such as acetone-water or ethanol-water, to yield a white to off-white crystalline solid.[4]
Data Presentation
The following table summarizes the typical quantitative data for each step of the Lansoprazole synthesis.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (by HPLC) (%) |
| 1 | Chlorination | This compound | Thionyl chloride | Dichloromethane | 40 | 2-4 | >90 | ~95 (crude) |
| 2 | Condensation | 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl | 2-Mercaptobenzimidazole, NaOH | Methanol | 65 | 3-5 | 85-95 | >98 |
| 3 | Oxidation | 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole | m-CPBA | Dichloromethane | -10 to 0 | 1-3 | 70-85 | >99.5 |
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic pathway for Lansoprazole.
Mechanism of Action: Proton Pump Inhibition
Caption: Lansoprazole's mechanism of action.
References
Application Notes and Protocols for the Utilization of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the proton pump inhibitor (PPI) Lansoprazole. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in the synthesis of Lansoprazole. The protocols cover the chlorination of the starting material and the subsequent condensation to form the Lansoprazole precursor. Additionally, the mechanism of action of proton pump inhibitors is illustrated to provide a comprehensive understanding of the therapeutic relevance of this synthetic pathway.
Introduction
This compound (CAS No. 103577-66-8) is a substituted pyridine derivative that serves as a key building block in the synthesis of Lansoprazole[1][2][3]. Lansoprazole is a widely used medication for the treatment of conditions such as gastric ulcers, duodenal ulcers, and reflux esophagitis[1]. The synthesis of Lansoprazole from this intermediate involves a two-step process: chlorination of the alcohol to form 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, followed by a condensation reaction with 2-mercaptobenzimidazole[4][5]. This document outlines the detailed protocols for these synthetic steps and provides quantitative data and visual diagrams to aid researchers in their drug development efforts.
Data Presentation
Table 1: Materials and Reagents for the Synthesis of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Notes |
| This compound | C9H10F3NO2 | 221.18 | 1.0 | Starting material |
| Thionyl chloride (SOCl2) | SOCl2 | 118.97 | 1.1 - 4.4 | Chlorinating agent |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | - | Solvent |
| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | Catalytic | Optional catalyst |
Table 2: Reaction Parameters for the Synthesis of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
| Parameter | Value | Notes |
| Temperature | 0 °C to reflux | Initial addition of SOCl2 is often performed at 0 °C. |
| Reaction Time | 1 - 6 hours | Monitored by Thin Layer Chromatography (TLC). |
| Work-up Procedure | Removal of excess SOCl2 in vacuum. | The resulting solid can often be used directly in the next step. |
| Yield | Typically high (can be quantitative) | The hydrochloride salt is often formed directly. |
Table 3: Materials and Reagents for the Synthesis of Lansoprazole Precursor
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Notes |
| 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl | C9H10Cl2F3NO | 276.08 | 1.0 | Starting material |
| 2-Mercaptobenzimidazole | C7H6N2S | 150.20 | 1.0 - 1.5 | Nucleophile |
| Sodium Methoxide (NaOMe) | CH3NaO | 54.02 | - | Base |
| Methanol (MeOH) | CH4O | 32.04 | - | Solvent |
| Water | H2O | 18.02 | - | Alternative solvent |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | - | Base in aqueous media |
Table 4: Reaction Parameters for the Synthesis of Lansoprazole Precursor
| Parameter | Value | Notes |
| Temperature | 20 - 80 °C or reflux | The reaction is typically heated. |
| Reaction Time | 1 - 3 hours | Monitored by Thin Layer Chromatography (TLC). |
| Work-up Procedure | Cooling, filtration, and washing. | The product, a thioether, can be isolated as a solid. |
| Yield | 97% (for the condensation step) | High yields are reported for this condensation reaction[6]. |
Experimental Protocols
Protocol 1: Synthesis of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
This protocol describes the chlorination of this compound using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl2)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.1 to 4.4 molar equivalents) to the cooled solution via a dropping funnel over a period of 30 minutes. The addition is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 1-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.
-
The resulting solid residue is 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, which can be used in the subsequent step without further purification.
Protocol 2: Synthesis of 2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (Lansoprazole Precursor)
This protocol details the condensation of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride with 2-mercaptobenzimidazole.
Materials:
-
2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
-
2-Mercaptobenzimidazole
-
Sodium methoxide
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-mercaptobenzimidazole in methanol.
-
To this solution, add sodium methoxide to form the sodium salt of 2-mercaptobenzimidazole.
-
Add a solution of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in methanol to the reaction mixture.
-
Heat the mixture to reflux and maintain for 1-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold methanol to remove any unreacted starting materials and impurities.
-
Dry the solid product under vacuum to obtain 2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole.
Mandatory Visualization
Caption: Synthetic workflow for Lansoprazole.
Caption: Mechanism of action of Lansoprazole.
Discussion
The protocols provided herein offer a reliable and efficient pathway for the synthesis of a key precursor to Lansoprazole, a significant proton pump inhibitor. The chlorination of this compound is a critical step, and the use of thionyl chloride is a well-established and effective method. The subsequent condensation with 2-mercaptobenzimidazole proceeds with high yield to form the thioether intermediate.
The final step in the synthesis of Lansoprazole, which is the oxidation of the thioether to a sulfoxide, can be achieved using various oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or sodium hypochlorite (NaOCl)[7]. The choice of oxidizing agent can influence the reaction conditions and the impurity profile of the final active pharmaceutical ingredient (API).
Understanding the mechanism of action of Lansoprazole is paramount for drug development professionals. As depicted in the signaling pathway diagram, Lansoprazole is a prodrug that is activated in the acidic environment of the gastric parietal cells. The activated form then irreversibly inhibits the H+/K+ ATPase (proton pump), which is the final step in gastric acid secretion[8][9][10]. This targeted and irreversible inhibition is what makes proton pump inhibitors highly effective in reducing gastric acid levels.
Conclusion
This compound is an indispensable intermediate for the synthesis of Lansoprazole. The detailed protocols and data presented in this document provide a comprehensive guide for researchers and scientists involved in the development of proton pump inhibitors. The visualization of the synthetic workflow and the biological mechanism of action further enhances the understanding of the chemical and therapeutic aspects of this important pharmaceutical compound.
References
- 1. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. veeprho.com [veeprho.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Production of Lansoprazole - Chempedia - LookChem [lookchem.com]
- 6. Synthesis of the Impurities of Lansoprazole [journal11.magtechjournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. droracle.ai [droracle.ai]
- 9. drkumardiscovery.com [drkumardiscovery.com]
- 10. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
Application Note: Quantitative Analysis of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
AN-ID: 2025-12-QTPM Audience: Researchers, scientists, and drug development professionals. Compound: (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol CAS Number: 103577-40-8 Synonyms: Lansoprazole Alcohol, 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
Introduction
This compound is a critical intermediate in the synthesis of Lansoprazole, a widely used proton pump inhibitor. The purity of this intermediate is paramount as it directly impacts the quality and safety of the final active pharmaceutical ingredient (API). Therefore, robust and accurate analytical methods are required for its quantification in starting materials, in-process samples, and as a potential related substance in the final API.
This document provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a method widely adopted for its precision, sensitivity, and robustness in pharmaceutical analysis.
Analytical Method: HPLC-UV
A reversed-phase HPLC (RP-HPLC) method with UV detection is the standard for quantifying this compound. The method separates the analyte from Lansoprazole and other related impurities based on their polarity.
Method Parameters and Performance
The following table summarizes the typical chromatographic conditions and performance characteristics of a validated method for the analysis of Lansoprazole and its related substances, including the target analyte.
| Parameter | Condition / Value |
| Instrumentation | HPLC system with a UV/Vis or Photodiode Array (PDA) detector |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase A | Phosphate Buffer (pH adjusted to 7.3 with triethylamine) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 285 nm |
| Injection Volume | 20 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Quantitative Performance Data
The following table presents the validation summary for the quantification of this compound as a Lansoprazole-related substance.
| Validation Parameter | Result |
| Linearity Range | 0.05 - 1.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.015 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from blank, placebo, or other related impurities |
Experimental Protocols
Reagents and Materials
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR Grade)
-
Triethylamine (AR Grade)
-
Purified Water (Milli-Q or equivalent)
-
0.45 µm membrane filters
Preparation of Solutions
-
Phosphate Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 7.3 using triethylamine. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a 1:1 mixture of Acetonitrile and Purified Water.
-
Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of the Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 1.0 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100 mL with the diluent.
-
Sample Solution: Accurately weigh a quantity of the test sample (e.g., Lansoprazole API) and dissolve it in the diluent to achieve a final concentration where the expected amount of the target analyte falls within the linearity range of the method.
Chromatographic Procedure
-
Set up the HPLC system according to the parameters listed in the method table.
-
Equilibrate the column with the mobile phase mixture for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution five times to check for system suitability (e.g., %RSD of peak areas < 2.0%).
-
Inject the Sample Solution in duplicate.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
Calculation
Calculate the percentage of this compound in the sample using the following external standard formula:
Where:
-
Area_Sample is the peak area of the analyte in the sample solution.
-
Area_Standard is the average peak area of the analyte in the working standard solution.
-
Conc_Standard is the concentration of the reference standard in the working standard solution (µg/mL).
-
Conc_Sample is the concentration of the test sample in the sample solution (µg/mL).
Visualizations
Synthetic Pathway Context
The diagram below illustrates the role of this compound as a key precursor in the synthesis of Lansoprazole. Its purity is directly linked to the final API quality.
Analytical Workflow
The following workflow diagram outlines the complete process from sample handling to the final quantitative report, ensuring a systematic and reproducible analysis.
Application Note: HPLC Analysis of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol, a known impurity and related substance of the proton pump inhibitor, Lansoprazole. The described protocol provides a reliable and reproducible method for the separation and quantification of this compound, crucial for quality control and impurity profiling in drug development and manufacturing.
Introduction
This compound is a key intermediate and potential impurity in the synthesis of Lansoprazole.[1] Monitoring and controlling impurities in active pharmaceutical ingredients (APIs) is a critical requirement mandated by regulatory agencies to ensure the safety and efficacy of drug products. This document provides a detailed HPLC method for the accurate determination of this compound, often referred to as a Lansoprazole-related compound. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control testing and stability studies.
Experimental Protocol
This protocol outlines the necessary steps for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Lansoprazole reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen orthophosphate
-
Dipotassium hydrogen phosphate
-
Triethylamine
-
Orthophosphoric acid
-
Water (HPLC grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
pH meter
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
| Parameter | Value |
| Column | Inertsil ODS-3V (150 x 4.6 mm, 5 µm) or equivalent C18 column[1] |
| Mobile Phase A | Buffer: Methanol (90:10, v/v)[1] |
| Mobile Phase B | Acetonitrile: Methanol (90:10, v/v)[1] |
| Buffer Preparation | Dissolve 1.36 g of Potassium dihydrogen orthophosphate and 1.74 g of Dipotassium hydrogen phosphate in 1000 mL of water. Adjust pH to 7.4 with Triethylamine.[1] |
| Gradient Elution | A gradient program should be optimized to ensure sufficient resolution from Lansoprazole and other impurities. A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL[2] |
| Column Temperature | Ambient or controlled at 30°C[3] |
| Detection Wavelength | 285 nm[4][5][6] |
Standard Solution Preparation
-
Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of mobile phase components).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to appropriate concentrations to establish a calibration curve.
Sample Preparation
-
Accurately weigh a sample of the drug substance or product containing this compound.
-
Transfer the sample to a volumetric flask of appropriate size.
-
Dissolve in and dilute to volume with the chosen diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
Data Presentation
The quantitative data for the analysis of this compound should be summarized for clarity and easy comparison.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | e.g., 4.5 | e.g., 50000 | e.g., 5 |
| Standard 2 | e.g., 4.5 | e.g., 100000 | e.g., 10 |
| Standard 3 | e.g., 4.5 | e.g., 200000 | e.g., 20 |
| Sample 1 | e.g., 4.5 | e.g., 75000 | Calculated Value |
| Sample 2 | e.g., 4.5 | e.g., 150000 | Calculated Value |
Note: The values in the table are for illustrative purposes only and will vary depending on the specific analysis.
Experimental Workflow Diagram
Caption: HPLC analysis workflow for this compound.
References
- 1. pharmahealthsciences.net [pharmahealthsciences.net]
- 2. journaljpri.com [journaljpri.com]
- 3. [PDF] Development and validation of a rapid liquid chromatographic method for the analysis of Lansoprazole and its related production impurities | Semantic Scholar [semanticscholar.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: NMR Characterization of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
Abstract
These application notes provide a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the procedures for sample preparation, data acquisition, and processing for ¹H and ¹³C NMR spectroscopy. The presented data facilitates the structural confirmation and purity assessment of the compound, crucial for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound (CAS No: 103577-66-8) is a significant building block in medicinal chemistry, notably as a precursor in the synthesis of proton pump inhibitors like Lansoprazole.[1][2] Accurate structural elucidation and purity verification are paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredients. NMR spectroscopy is an indispensable analytical technique for the unambiguous characterization of such small organic molecules. This document provides a comprehensive guide to the NMR analysis of this compound.
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₉H₁₀F₃NO₂ Molecular Weight: 221.18 g/mol [3] Structure:

Experimental Protocols
Sample Preparation
A standardized protocol for preparing samples for NMR analysis is critical for obtaining high-quality, reproducible spectra.
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-75 mg for ¹³C NMR analysis.[4][5]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The use of deuterated solvents is essential for the deuterium lock and to avoid large solvent peaks in the ¹H NMR spectrum.[4][6]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[7] Ensure complete dissolution; gentle vortexing may be applied.
-
Filtration and Transfer: To remove any particulate matter that could affect spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7][8]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added to the solvent. Alternatively, the residual solvent peak can be used as a secondary reference.[4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean.
NMR Data Acquisition
The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 MHz). These may need to be optimized based on the specific instrument and sample concentration.
Table 1: ¹H NMR Acquisition Parameters
| Parameter | Suggested Value | Purpose |
| Spectrometer Frequency | 400 MHz | Standard field strength for routine analysis. |
| Pulse Program | zg30 | Standard 30-degree pulse for qualitative and quantitative analysis. |
| Spectral Width (SW) | 12-16 ppm | To encompass all expected proton signals. |
| Acquisition Time (AQ) | 2-4 s | Duration of FID collection, affecting resolution.[9] |
| Relaxation Delay (D1) | 2-5 s | Time for magnetization to return to equilibrium. |
| Number of Scans (NS) | 8-16 | Averaging to improve signal-to-noise ratio. |
| Receiver Gain (RG) | Auto-adjust | To optimize signal detection without clipping the FID.[10] |
Table 2: ¹³C NMR Acquisition Parameters
| Parameter | Suggested Value | Purpose |
| Spectrometer Frequency | 100 MHz | Corresponding carbon frequency for a 400 MHz ¹H instrument. |
| Pulse Program | zgpg30 | Power-gated decoupling to provide proton-decoupled spectra. |
| Spectral Width (SW) | 200-220 ppm | To cover the full range of carbon chemical shifts. |
| Acquisition Time (AQ) | 1-2 s | Duration of FID collection.[11] |
| Relaxation Delay (D1) | 2 s | Standard delay for ¹³C experiments. |
| Number of Scans (NS) | 1024-4096 | Higher number of scans needed due to the low natural abundance of ¹³C. |
| Receiver Gain (RG) | Auto-adjust | To optimize signal detection. |
Data Presentation
The following tables summarize the expected NMR data for this compound. Note: This is a representative dataset based on the chemical structure and typical chemical shifts for analogous compounds, as direct experimental data was not publicly available.
Table 3: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 8.15 | d | 1H | 5.6 | H-6 (Pyridine) |
| 6.80 | d | 1H | 5.6 | H-5 (Pyridine) |
| 4.75 | s | 2H | - | -CH₂OH |
| 4.40 | q | 2H | 8.0 | -OCH₂CF₃ |
| 3.50 | t (br) | 1H | 5.0 | -OH |
| 2.25 | s | 3H | - | -CH₃ |
Table 4: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 160.5 | C-4 (Pyridine) |
| 155.0 | C-2 (Pyridine) |
| 148.0 | C-6 (Pyridine) |
| 123.0 (q, J ≈ 277 Hz) | -CF₃ |
| 122.5 | C-3 (Pyridine) |
| 108.0 | C-5 (Pyridine) |
| 65.0 (q, J ≈ 35 Hz) | -OCH₂CF₃ |
| 62.0 | -CH₂OH |
| 12.0 | -CH₃ |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the NMR characterization process, from sample preparation to final data analysis.
Caption: Workflow for NMR Characterization.
Conclusion
The protocols and representative data presented in these application notes provide a robust framework for the NMR characterization of this compound. Adherence to these guidelines will enable researchers, scientists, and drug development professionals to confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of subsequent research and development activities.
References
- 1. [3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol [lgcstandards.com]
- 2. 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl}-1H-benzimidazole monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. scribd.com [scribd.com]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. sites.bu.edu [sites.bu.edu]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. r-nmr.eu [r-nmr.eu]
Mass spectrometry of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
An Application Note on the Mass Spectrometric Analysis of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
Introduction
This compound is a pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds, including proton pump inhibitors like Lansoprazole.[1][2] Its chemical structure incorporates a trifluoroethoxy group, which can significantly influence its chemical and pharmacological properties. Accurate and sensitive analytical methods are crucial for its identification, quantification, and quality control in research and drug development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful tool for the detailed characterization of this molecule.[3][4] This application note outlines a comprehensive protocol for the analysis of this compound using LC-MS/MS, including predicted fragmentation patterns and a detailed experimental workflow.
Predicted Mass Spectrometry Data
The analysis of this compound by mass spectrometry is predicted to yield a distinct molecular ion and a series of characteristic fragment ions. The expected molecular weight of the compound is approximately 221.18 g/mol (C9H10F3NO2).[5] In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]+ would be observed at an m/z of approximately 222.07.
Predicted Fragmentation Pattern
Upon collision-induced dissociation (CID) in the mass spectrometer, the protonated molecule is expected to undergo fragmentation at its most labile bonds. The fragmentation pattern of organic molecules is influenced by the stability of the resulting fragment ions.[6][7] Key predicted fragmentation pathways for this compound include:
-
Loss of water (-H2O): A common fragmentation for alcohols, leading to a fragment ion at m/z 204.06.[8]
-
Loss of the trifluoroethoxy group (-OCH2CF3): Cleavage of the ether bond could result in a fragment at m/z 122.06.
-
Cleavage of the methanol group (-CH2OH): This would lead to a fragment at m/z 191.05.
-
Formation of a pyridinium ion: Various cleavages around the pyridine ring can lead to characteristic fragments.
The following table summarizes the predicted m/z values for the parent ion and its major fragments.
| Ion | Predicted m/z | Description |
| [M+H]+ | 222.07 | Protonated molecular ion |
| [M+H - H2O]+ | 204.06 | Loss of a water molecule from the methanol group |
| [M+H - CH2OH]+ | 191.05 | Loss of the hydroxymethyl group |
| [M+H - OCH2CF3]+ | 122.06 | Cleavage of the trifluoroethoxy ether bond |
| [C6H6NO]+ | 108.04 | Fragment corresponding to the substituted pyridine core |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of this compound. Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare a series of working standards for calibration.
Liquid Chromatography (LC) Conditions
The hydrophilic nature of many pyridine compounds suggests that a reversed-phase method with a polar-modified column would be suitable.[9]
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
Electrospray ionization in positive mode is generally effective for the analysis of pyridine-containing compounds.[10]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Scan Mode | Full Scan (m/z 50-300) and Product Ion Scan |
| Precursor Ion (for MS/MS) | m/z 222.1 |
| Collision Energy | Ramped (e.g., 10-40 eV) to observe multiple fragments |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the LC-MS/MS analysis for this compound.
Caption: LC-MS/MS workflow for the analysis of this compound.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the characterization of this compound. The predicted fragmentation data serves as a valuable reference for the identification and structural elucidation of this compound in various sample matrices. This application note is intended to guide researchers, scientists, and drug development professionals in establishing effective analytical protocols for this and structurally related molecules.
References
- 1. [3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol [lgcstandards.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 4. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. whitman.edu [whitman.edu]
- 9. helixchrom.com [helixchrom.com]
- 10. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Infrared Spectroscopic Analysis of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the infrared (IR) spectroscopic analysis of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol, a key intermediate in the synthesis of pharmaceutical compounds such as Lansoprazole.[1][2] This application note outlines the expected vibrational frequencies, a comprehensive experimental protocol for acquiring the IR spectrum using Attenuated Total Reflectance (ATR)-Fourier Transform Infrared (FTIR) spectroscopy, and a workflow diagram for the experimental procedure. The provided data and protocols are intended to assist researchers in the identification and characterization of this compound.
Introduction
Infrared spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint that allows for molecular structure elucidation and confirmation.[3] The title compound, this compound (CAS No: 103577-66-8), possesses several key functional groups, including a hydroxyl group (-OH), a trifluoroethoxy group (-OCH2CF3), a methyl group (-CH3), and a substituted pyridine ring.[4][5][6][7] The analysis of its IR spectrum is crucial for confirming its identity and purity during synthesis and quality control processes.
Predicted Infrared Absorption Data
The following table summarizes the expected characteristic infrared absorption bands for this compound based on the analysis of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3400-3200 | Strong, Broad | O-H stretching (intermolecular hydrogen-bonded) of the alcohol group.[8] |
| 3100-3000 | Medium | C-H stretching of the pyridine ring.[9] |
| 2960-2850 | Medium | Asymmetric and symmetric C-H stretching of the methyl and methylene groups.[8] |
| 1650-1400 | Medium to Strong | C=C and C=N stretching vibrations of the pyridine ring.[9] |
| 1470-1450 | Medium | C-H bending (scissoring) of the methylene group.[8] |
| 1370-1350 | Medium | C-H bending of the methyl group.[8] |
| 1300-1200 | Strong | Asymmetric C-O-C stretching of the aryl ether.[10][11] |
| 1200-1000 | Strong | C-F stretching vibrations of the trifluoromethyl group.[12] |
| 1150-1050 | Strong | C-O stretching of the primary alcohol.[3] |
| 1050-1010 | Medium | Symmetric C-O-C stretching of the aryl alkyl ether.[10][11][13] |
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.[14][15][16]
Materials and Equipment:
-
This compound (solid sample)
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.
-
Allow the instrument to warm up according to the manufacturer's instructions to ensure stable operation.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO2 and water vapor).
-
-
Sample Preparation and Measurement:
-
Place a small amount (a few milligrams) of the solid this compound sample onto the center of the ATR crystal using a clean spatula.[17]
-
Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.[18]
-
Acquire the sample spectrum over the desired spectral range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform any necessary data processing, such as baseline correction or smoothing.
-
Identify and label the significant absorption peaks in the spectrum.
-
Compare the observed peak positions with the expected values in the data table to confirm the presence of the key functional groups.
-
-
Cleaning:
-
After the measurement, release the pressure clamp and carefully remove the sample from the ATR crystal.
-
Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe to remove any sample residue.
-
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for obtaining the IR spectrum and the logical relationship of the functional groups to the expected spectral features.
Caption: Experimental Workflow for ATR-FTIR Spectroscopy.
Caption: Correlation of Functional Groups to IR Absorptions.
References
- 1. usbio.net [usbio.net]
- 2. [3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol [lgcstandards.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. This compound — TargetMol Chemicals [targetmol.com]
- 5. jwpharmlab.com [jwpharmlab.com]
- 6. 103577-66-8|this compound|BLD Pharm [bldpharm.com]
- 7. GSRS [precision.fda.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 12. benthamopen.com [benthamopen.com]
- 13. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. agilent.com [agilent.com]
- 15. edinst.com [edinst.com]
- 16. jascoinc.com [jascoinc.com]
- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. drawellanalytical.com [drawellanalytical.com]
Application Notes and Protocols for the Purification of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the proton pump inhibitor Lansoprazole. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for minimizing impurities in the final drug product. This document provides detailed protocols for the purification of this compound using flash column chromatography and recrystallization.
Purification Technique 1: Flash Column Chromatography
Flash column chromatography is a rapid and effective method for purifying the title compound from a crude reaction mixture, particularly when the impurities have different polarities.
Data Presentation
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | [1][2] |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | [2] |
| Typical Loading | 1-5 g crude material per 100 g silica | General Practice |
| Purity Before | ~85% (Brown Solid/Oil) | [3] |
| Purity After | >98% (HPLC) | [4] |
| Typical Yield | 85-95% | [2] |
Experimental Protocol
1. Preparation of the Silica Column:
-
Select an appropriately sized glass column. For a 1-2 g scale purification, a 40-50 mm diameter column is suitable.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Carefully pour the slurry into the column, avoiding air bubbles.
-
Gently tap the column to ensure even packing.
-
Add another layer of sand (approx. 1 cm) on top of the silica bed.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through the packed silica.
2. Sample Preparation and Loading:
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a suitable solvent like dichloromethane or the eluent.
-
In a separate flask, add 2-3 g of silica gel to the dissolved sample.
-
Remove the solvent under reduced pressure (rotary evaporator) to obtain a free-flowing powder of the crude product adsorbed onto the silica gel (dry loading).
-
Carefully add the dry-loaded sample to the top of the prepared column.
3. Elution and Fraction Collection:
-
Begin elution with a low polarity solvent mixture (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Gradually increase the polarity of the eluent. A suggested gradient is as follows:
-
5 column volumes of 95:5 Hexanes:Ethyl Acetate
-
5 column volumes of 90:10 Hexanes:Ethyl Acetate
-
10 column volumes of 80:20 Hexanes:Ethyl Acetate
-
5 column volumes of 70:30 Hexanes:Ethyl Acetate
-
-
Collect fractions of a suitable volume (e.g., 20-25 mL).
-
Monitor the elution of the product by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate or UV light).
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound as a white to off-white solid.
-
Determine the yield and confirm purity using analytical techniques such as HPLC, NMR, and melting point analysis (Melting Point: 89-91°C)[5].
Workflow Diagram
References
Application Notes and Protocols for (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol is a key heterocyclic building block with significant applications in the pharmaceutical industry. Its unique structure, featuring a substituted pyridine ring, makes it a valuable precursor for the synthesis of complex active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this versatile intermediate in the synthesis of notable drugs such as the proton pump inhibitor (PPI) Lansoprazole and novel fat mass and obesity-associated protein (FTO) inhibitors.
Chemical Properties
| Property | Value |
| CAS Number | 103577-66-8 |
| Molecular Formula | C₉H₁₀F₃NO₂ |
| Molecular Weight | 221.18 g/mol |
| Appearance | Off-white to white crystalline powder |
| Melting Point | 89-91°C[1] |
| Solubility | Soluble in DMSO, Methanol[1] |
Applications in Drug Development
The primary application of this compound is as a crucial intermediate in the synthesis of APIs. The hydroxyl group of the methanol moiety is readily converted into a good leaving group, typically a chloride, facilitating subsequent nucleophilic substitution reactions to construct the final drug molecule.
Synthesis of Lansoprazole
Lansoprazole is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. The synthesis of Lansoprazole from this compound involves a two-step process: chlorination of the alcohol followed by condensation with 2-mercaptobenzimidazole.
Reaction Workflow for Lansoprazole Synthesis
Caption: Synthetic pathway from the building block to Lansoprazole.
Experimental Protocols
Step 1: Synthesis of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
This protocol is based on procedures described in patent literature[2].
-
Materials:
-
This compound
-
Toluene
-
Thionyl chloride (SOCl₂)
-
-
Procedure:
-
Suspend this compound in toluene in a reaction vessel equipped with a stirrer and a condenser.
-
Add thionyl chloride dropwise to the suspension while maintaining the temperature.
-
Stir the reaction mixture for 3 hours.
-
After the reaction is complete, cool the mixture to 0-5°C and stir for one hour to facilitate precipitation.
-
Filter the solid product, wash with cold toluene, and dry under vacuum at 35-40°C.
-
-
Expected Yield: 84%[2].
Step 2: Synthesis of Lansoprazole Sulfide (2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole)
This protocol is adapted from various patented methods[3][4].
-
Materials:
-
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (from Step 1)
-
2-Mercaptobenzimidazole
-
Anhydrous Methanol
-
Sodium Methoxide or Sodium Carbonate
-
-
Procedure:
-
In a reaction flask, dissolve sodium methoxide or sodium carbonate in anhydrous methanol with stirring.
-
To this solution, add 2-mercaptobenzimidazole and 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.
-
Heat the reaction mixture to 40-63°C and stir for 3-5 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling or require concentration of the solvent followed by precipitation/crystallization from an appropriate solvent system (e.g., toluene).
-
Filter the solid, wash with a small amount of cold methanol or toluene, and dry.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 85.0% - 97% | [4][5] |
| Melting Point | 147.1 - 149.8°C | [4] |
Step 3: Oxidation to Lansoprazole
-
Materials:
-
Lansoprazole Sulfide (from Step 2)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Solvent (e.g., Dichloromethane)
-
-
Procedure:
-
Dissolve Lansoprazole Sulfide in a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Add a solution of m-CPBA in the same solvent dropwise.
-
Stir the reaction mixture at low temperature until the reaction is complete (monitored by TLC/HPLC).
-
Work up the reaction by washing with a suitable basic solution (e.g., sodium bicarbonate) to remove excess acid.
-
Isolate the product by crystallization.
-
-
Yield: A yield of 91% has been reported for a similar oxidation process[5].
Synthesis of Novel FTO Inhibitors
This compound serves as a precursor for the synthesis of 1,2,3-triazole-based inhibitors of the fat mass and obesity-associated protein (FTO), a potential target for cancer therapy[6]. The synthesis involves the conversion of the alcohol to an azide, followed by a "click" reaction with an alkyne-containing fragment.
Logical Workflow for FTO Inhibitor Synthesis
Caption: General synthetic strategy for FTO inhibitors.
Experimental Protocol (General Procedure)
While a detailed step-by-step protocol for the initial steps is not fully provided in the cited literature, a general procedure can be outlined based on standard organic synthesis methodologies.
-
Step 1: Synthesis of 2-(Azidomethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
-
The hydroxyl group of this compound is first converted to a good leaving group, for example, by reaction with methanesulfonyl chloride in the presence of a base like triethylamine to form a mesylate.
-
The resulting mesylate is then reacted with sodium azide in a polar aprotic solvent such as DMF or DMSO to yield the corresponding azide via an SN2 reaction.
-
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction)
-
The azide from the previous step is reacted with a terminal alkyne bearing the desired functional group (e.g., a pentafluorobenzamide moiety).
-
The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.
-
The reaction is usually carried out in a mixture of solvents such as t-butanol and water.
-
-
Quantitative Data for a Representative FTO Inhibitor (Compound C5):
| Parameter | Value | Reference |
| Yield | 69% | [6] |
| Melting Point | 156–158 °C | [6] |
| Purity (HPLC) | 97.43% | [6] |
| IC₅₀ (FTO) | Not explicitly stated for C5, but a related compound (C6) had an IC₅₀ of 780 nM | [6][7] |
Signaling Pathway Implication
The synthesized FTO inhibitors have been shown to impact cellular signaling pathways relevant to cancer progression.
FTO Inhibition and Downstream Effects
Caption: Effect of FTO inhibition on cancer cell signaling.
Inhibition of FTO by compounds derived from this compound leads to an increase in N6-methyladenosine (m6A) levels in mRNA. This has been shown to regulate the Epithelial-Mesenchymal Transition (EMT) and the PI3K/AKT signaling pathways, ultimately leading to cell cycle arrest at the G2 phase and inhibition of cancer cell proliferation in esophageal cancer cell lines[6][7].
Conclusion
This compound is a valuable and versatile building block for the synthesis of pharmaceutically active compounds. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to effectively utilize this intermediate in the synthesis of Lansoprazole and novel FTO inhibitors. The straightforward conversion of its hydroxyl group allows for the efficient construction of complex molecular architectures, making it a continued area of interest in medicinal chemistry.
References
- 1. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN103288799A - The synthetic method of lansoprazole and the lansoprazole synthesized by the method - Google Patents [patents.google.com]
- 4. CN104447694A - Intermediate raw material for synthesizing lansoprazole - Google Patents [patents.google.com]
- 5. Synthesis of the Impurities of Lansoprazole [journal11.magtechjournal.com]
- 6. Discovery of novel mRNA demethylase FTO inhibitors against esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel mRNA demethylase FTO inhibitors against esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol as a Lansoprazole Impurity Standard
For: Researchers, scientists, and drug development professionals.
Introduction
Lansoprazole is a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1] The manufacturing process and storage of Lansoprazole can lead to the formation of various impurities, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol is a key intermediate in the synthesis of Lansoprazole and can be present as a process-related impurity.[2][3] This document provides detailed application notes and protocols for the use of this compound as a reference standard for the identification and quantification of this impurity in Lansoprazole drug substances and formulations.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| CAS Number | 103577-66-8 | [4] |
| Molecular Formula | C9H10F3NO2 | [5] |
| Molecular Weight | 237.18 g/mol | [5] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in methanol, acetonitrile, dichloromethane | [2] |
Synthesis and Logical Relationship
The synthesis of Lansoprazole typically involves the condensation of 2-mercaptobenzimidazole with a substituted pyridine derivative.[6] this compound is a precursor to the key intermediate, 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, which then reacts with 2-mercaptobenzimidazole.[2] Incomplete conversion or side reactions during the synthesis can lead to the presence of this compound in the final product.
Caption: Logical workflow of Lansoprazole synthesis and the origin of the impurity.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Lansoprazole and its impurities.[7][8] The following methods are provided as a starting point and may require optimization based on the specific instrumentation and sample matrix.
HPLC Method for Impurity Profiling
This method is suitable for the separation and quantification of this compound from Lansoprazole and other related substances.
4.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., Waters Acquity BEH C18, 50 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 7.0) : Methanol (90:10, v/v) |
| Mobile Phase B | Methanol : Acetonitrile (50:50, v/v) |
| Gradient | Time (min) |
| 0 | |
| 10 | |
| 12 | |
| 12.1 | |
| 15 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
4.1.2. Standard and Sample Preparation
-
Standard Stock Solution (Impurity): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of diluent (Methanol:Water, 50:50, v/v) to obtain a concentration of 100 µg/mL.
-
Standard Stock Solution (Lansoprazole): Accurately weigh and dissolve approximately 10 mg of Lansoprazole reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
System Suitability Solution: Prepare a solution containing 10 µg/mL of Lansoprazole and 1 µg/mL of this compound in diluent.
-
Sample Solution: Accurately weigh and dissolve the Lansoprazole drug substance or a powdered portion of the dosage form in the diluent to obtain a final concentration of approximately 100 µg/mL of Lansoprazole.
4.1.3. System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (Lansoprazole) | ≤ 2.0 |
| Theoretical Plates (Lansoprazole) | ≥ 2000 |
| Resolution (between Lansoprazole and impurity) | ≥ 2.0 |
| %RSD for replicate injections | ≤ 2.0% |
4.1.4. Quantification
The concentration of this compound in the sample can be calculated using the external standard method based on the peak area response.
LC-MS Method for Identification and Confirmation
For unambiguous identification, especially at low levels, High-Resolution Mass Spectrometry (HRMS) coupled with HPLC is recommended.[9][10]
4.2.1. Chromatographic Conditions
The HPLC conditions can be similar to those described in section 4.1.1, with potential modifications to the mobile phase to ensure compatibility with the mass spectrometer (e.g., using volatile buffers like ammonium acetate).[11]
4.2.2. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (m/z 100-500) and Product Ion Scan |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Collision Energy (for MS/MS) | 10-30 eV (optimized for the specific ion) |
4.2.3. Expected Mass-to-Charge Ratios
| Compound | Adduct | Calculated m/z |
| This compound | [M+H]+ | 238.0736 |
| Lansoprazole | [M+H]+ | 370.0832 |
Experimental Protocols
Protocol for Synthesis of this compound
This protocol is based on established synthetic routes for Lansoprazole intermediates.[2]
5.1.1. Materials
-
2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide
-
Acetic anhydride
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Deionized water
5.1.2. Procedure
-
To a solution of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide in acetic anhydride, slowly add the mixture at room temperature.
-
Heat the reaction mixture to 90-100°C and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully add water to quench the excess acetic anhydride.
-
Neutralize the solution with a 10% aqueous sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Caption: Experimental workflow for the synthesis of the impurity standard.
Protocol for Forced Degradation Studies
Forced degradation studies help to understand the degradation pathways of Lansoprazole and to ensure the stability-indicating nature of the analytical method.[7][11]
5.2.1. Materials
-
Lansoprazole
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Deionized water
5.2.2. Procedure
-
Acid Hydrolysis: Dissolve Lansoprazole in 0.1 M HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Dissolve Lansoprazole in 0.1 M NaOH and keep at room temperature for 30 minutes.
-
Oxidative Degradation: Dissolve Lansoprazole in 3% H2O2 and keep at room temperature for 1 hour.
-
Thermal Degradation: Expose solid Lansoprazole to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of Lansoprazole to UV light (254 nm) for 24 hours.
-
After the specified time, neutralize the acidic and basic solutions.
-
Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC.
Data Presentation
Table 1: HPLC Method Validation Summary (Illustrative)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| LOD | 0.01 µg/mL | - |
| LOQ | 0.03 µg/mL | - |
| Accuracy (% Recovery) | 98.5 - 101.2% | 98.0 - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | 0.8% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | ≤ 2.0% |
| Robustness | No significant change | - |
Table 2: Forced Degradation Results (Illustrative)
| Stress Condition | % Degradation of Lansoprazole | Peak Area of this compound |
| Acid Hydrolysis | 25.4% | Not Detected |
| Base Hydrolysis | 15.8% | Not Detected |
| Oxidative Degradation | 35.2% | Not Detected |
| Thermal Degradation | 8.1% | Detected |
| Photolytic Degradation | 12.5% | Not Detected |
Conclusion
The use of a well-characterized reference standard for this compound is crucial for the accurate identification and quantification of this potential impurity in Lansoprazole. The provided analytical methods and protocols offer a comprehensive framework for researchers and drug development professionals to effectively control the quality of Lansoprazole. The stability-indicating nature of the HPLC method should be confirmed through forced degradation studies, and LC-MS can be employed for definitive structural confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]
- 3. This compound — TargetMol Chemicals [targetmol.com]
- 4. 103577-66-8|this compound|BLD Pharm [bldpharm.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. ijmca.com [ijmca.com]
- 7. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journaljpri.com [journaljpri.com]
- 9. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Lansoprazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of key intermediates of Lansoprazole, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. The following protocols are based on established and reported synthetic routes, offering step-by-step guidance for laboratory preparation.
Introduction
Lansoprazole is synthesized through the condensation of two primary intermediates: 2-mercaptobenzimidazole and 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. The subsequent oxidation of the resulting sulfide intermediate yields Lansoprazole. This document outlines the synthesis of these crucial precursors and their assembly into the final product.
Synthesis of 2-Mercaptobenzimidazole
2-Mercaptobenzimidazole is a pivotal heterocyclic compound in the synthesis of various pharmaceutical agents. It is typically synthesized from o-phenylenediamine.
Experimental Protocol 1: From o-Phenylenediamine and Potassium Ethyl Xanthate
This method is a widely cited and reliable procedure for the synthesis of 2-mercaptobenzimidazole.
Reaction Scheme:
Materials and Reagents:
-
o-Phenylenediamine
-
Potassium ethyl xanthate
-
95% Ethanol
-
Deionized water
-
Activated charcoal (Norit)
-
Acetic acid
Procedure: [1]
-
In a 1-liter flask, combine 32.4 g (0.3 mole) of o-phenylenediamine, 52.8 g (0.33 mole) of potassium ethyl xanthate, 300 ml of 95% ethanol, and 45 ml of water.
-
Heat the mixture under reflux for 3 hours.
-
Cautiously add 12 g of Norit (activated charcoal) to the reaction mixture and continue to reflux for an additional 10 minutes.
-
Filter the hot mixture to remove the Norit.
-
Heat the filtrate to 60–70 °C and add 300 ml of warm tap water (60–70 °C).
-
With good stirring, add a solution of 25 ml of acetic acid in 50 ml of water.
-
Allow the product to crystallize, then cool the mixture in a refrigerator for 3 hours to ensure complete crystallization.
-
Collect the glistening white crystals of 2-mercaptobenzimidazole by filtration on a Büchner funnel.
-
Dry the product overnight at 40 °C.
Expected Yield: 37.8–39 g (84–86.5%)[1] Melting Point: 303–304 °C[1]
Experimental Protocol 2: From o-Phenylenediamine and Carbon Disulfide
An alternative and common method for the synthesis of 2-mercaptobenzimidazole involves the use of carbon disulfide.
Reaction Scheme:
Materials and Reagents:
-
o-Phenylenediamine
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
95% Ethanol
-
Deionized water
-
Activated charcoal
-
Acetic acid
Procedure:
-
In a 500 ml round-bottom flask, prepare a mixture of 10.8 g (0.1 mole) of o-phenylenediamine, 5.65 g (0.1 mole) of potassium hydroxide, 7.67 g (0.1 mole) of carbon disulfide, 100 ml of 95% ethanol, and 15 ml of water.
-
Heat the mixture under reflux for 3 hours.
-
Carefully add 1.15 g of charcoal and continue to reflux for another 10 minutes.
-
Filter the hot solution to remove the charcoal.
-
Heat the filtrate to 60-70 °C, add 100 ml of warm water, and then acidify with dilute acetic acid while stirring vigorously.
-
Allow the mixture to cool, promoting the crystallization of the product. For complete crystallization, place the mixture in a refrigerator for 3 hours.
-
Collect the resulting white crystals by filtration and dry them overnight at 40 °C.
-
The product can be recrystallized from ethanol.
Expected Yield: High Melting Point: 300-302 °C
Quantitative Data Summary for 2-Mercaptobenzimidazole Synthesis
| Parameter | Method 1 (Potassium Ethyl Xanthate) | Method 2 (Carbon Disulfide) |
| Starting Material | o-Phenylenediamine | o-Phenylenediamine |
| Key Reagents | Potassium ethyl xanthate, Ethanol | Carbon disulfide, KOH, Ethanol |
| Reaction Time | 3 hours reflux | 3 hours reflux |
| Yield | 84–86.5%[1] | High |
| Melting Point | 303–304 °C[1] | 300-302 °C |
Synthesis of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride
This key intermediate is synthesized from 2,3-lutidine through a multi-step process.
Overall Synthesis Workflow
2-mercaptobenzimidazole + 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl → Lansoprazole Sulfide
Caption: Oxidation of Lansoprazole Sulfide to Lansoprazole.
Experimental Protocol
Materials and Reagents:
-
Lansoprazole sulfide
-
m-Chloroperbenzoic acid (m-CPBA) or Hydrogen Peroxide/Vanadyl acetylacetonate [2]* Chloroform or a mixture of Isopropyl alcohol and Methanol [2]* Sodium bicarbonate solution
-
Buffer solution
Procedure using m-CPBA: [3]
-
Suspend 25 g of Lansoprazole sulfide in 500 ml of chloroform and cool the mixture to -5 to -10 °C.
-
Slowly add a solution of 17 g of m-chloroperbenzoic acid in chloroform dropwise over a period of 3 hours, maintaining the temperature at -10 °C.
-
After the reaction is complete, add a buffer and sodium bicarbonate solution (200 ml).
-
Separate the organic layer.
-
Cool the organic layer to 0 °C to crystallize the product.
-
Filter the solid, wash with chilled chloroform, and dry to obtain Lansoprazole.
Procedure using Hydrogen Peroxide: [2]
-
Dissolve 5 g of N-oxide Lansoprazole sulfide in a mixture of 28 g of isopropanol and 3.6 g of methanol.
-
Heat the mixture to 45-50 °C, filter it while hot, and then cool to 15-18 °C.
-
Prepare a catalyst solution of 2.2 g of water, 7.09 g of hydrogen peroxide, and 10.5 mg of vanadyl acetylacetonate.
-
Add the catalyst solution to the reaction mixture under stirring and maintain for 2 hours.
-
Monitor the reaction completion by TLC.
-
Work up the reaction mixture by adding chloroform, separating the layers, and re-precipitating the product from the aqueous layer by adding methanol.
Note: The oxidation reaction is sensitive and can lead to the formation of sulfone by-products if over-oxidized. Careful control of stoichiometry and temperature is crucial.
Conclusion
The synthesis of Lansoprazole intermediates and the final active pharmaceutical ingredient involves a series of well-defined chemical transformations. The protocols provided herein offer a comprehensive guide for the laboratory-scale synthesis of these compounds. Researchers should adhere to standard laboratory safety practices and perform reactions in a well-ventilated fume hood, especially when handling volatile or hazardous reagents. The purity of the intermediates and the final product should be confirmed using appropriate analytical techniques such as melting point determination, TLC, HPLC, and spectroscopic methods.
References
Application Notes and Protocols for the Large-Scale Synthesis of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol is a crucial intermediate in the synthesis of the proton pump inhibitor Lansoprazole. This document provides a comprehensive overview of a common large-scale synthetic route, including detailed experimental protocols and a summary of key reaction data. The synthesis is a multi-step process starting from 2,3-lutidine, involving oxidation, nitration, nucleophilic substitution, rearrangement, and hydrolysis.
Synthetic Pathway Overview
The overall synthetic scheme for this compound is depicted below. The process is designed for scalability and robustness, ensuring high purity of the final intermediate, which is critical for the subsequent synthesis of the active pharmaceutical ingredient (API).
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are adapted from various sources for large-scale production. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 2,3-Dimethylpyridine-N-oxide
This step involves the oxidation of 2,3-lutidine to its corresponding N-oxide.
-
Materials:
-
2,3-Lutidine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
-
Procedure:
-
Charge a suitable reactor with 2,3-lutidine and glacial acetic acid.
-
Cool the mixture to 10-15 °C.
-
Slowly add hydrogen peroxide to the reaction mixture while maintaining the temperature below 25 °C.
-
After the addition is complete, heat the mixture to 70-80 °C and maintain for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) to pH 7-8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-dimethylpyridine-N-oxide.
-
Step 2: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide
This step involves the nitration of the pyridine ring at the 4-position.
-
Materials:
-
2,3-Dimethylpyridine-N-oxide
-
Concentrated Sulfuric Acid
-
Fuming Nitric Acid
-
-
Procedure:
-
To a reactor containing concentrated sulfuric acid, slowly add 2,3-dimethylpyridine-N-oxide while maintaining the temperature below 20 °C.
-
Cool the mixture to 0-5 °C.
-
Slowly add fuming nitric acid to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition, slowly heat the reaction mixture to 90-100 °C and maintain for 8-12 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium carbonate) until pH 7-8 is reached, which will cause the product to precipitate.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2,3-dimethyl-4-nitropyridine-N-oxide.
-
Step 3: Synthesis of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide
This step involves the substitution of the nitro group with the trifluoroethoxy group.[1]
-
Materials:
-
2,3-Dimethyl-4-nitropyridine-N-oxide
-
2,2,2-Trifluoroethanol
-
Potassium Carbonate
-
Dimethylformamide (DMF)
-
-
Procedure:
-
In a reactor, suspend 2,3-dimethyl-4-nitropyridine-N-oxide and potassium carbonate in DMF.
-
Add 2,2,2-trifluoroethanol to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 5-7 hours.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide.
-
Step 4: Synthesis of 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
This step involves a rearrangement reaction to introduce an acetoxymethyl group.
-
Materials:
-
2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide
-
Acetic Anhydride
-
Concentrated Sulfuric Acid (catalytic amount)
-
-
Procedure:
-
Place 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide in a reactor.[2]
-
Add acetic anhydride and a catalytic amount of concentrated sulfuric acid at low temperature.[2]
-
Heat the mixture to 90-105 °C for 10 hours.[2]
-
Monitor the reaction by TLC.[2]
-
Once complete, evaporate the excess acetic acid and anhydride under reduced pressure.[2]
-
Neutralize the residue with an aqueous solution of sodium hydroxide.[2]
-
Step 5: Synthesis of this compound
This is the final hydrolysis step to obtain the target alcohol.
-
Materials:
-
2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
-
Sodium Hydroxide
-
Methanol/Water solvent mixture
-
-
Procedure:
-
Dissolve the crude 2-acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine from the previous step in a 1:1 mixture of methanol and water.[3]
-
Add a 15% aqueous solution of sodium hydroxide.[2]
-
Raise the temperature to 60 °C and react for 8 hours.[2]
-
Monitor the reaction by TLC until completion.[2]
-
Cool the reaction mixture and extract with ethyl acetate.[2]
-
Dry the organic phase and evaporate to dryness to obtain the crude product.[2]
-
The crude product can be purified by sublimation under reduced pressure or recrystallization.[4]
-
Data Presentation
The following table summarizes the typical yields for the key steps in the synthesis of this compound.
| Reaction Step | Product | Reported Yield | Reference |
| Rearrangement & Hydrolysis | This compound | 85.1% (two steps) | CN103539728A[2] |
| Hydrolysis | This compound | 95-97% | ChemicalBook[3] |
Logical Relationships in Synthesis
The following diagram illustrates the logical progression and dependency of the synthetic steps.
Caption: Logical progression of the multi-step synthesis.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. Large-scale synthesis should be performed by trained chemists in an appropriate facility, with all necessary safety precautions in place. Reaction conditions may need to be optimized for specific equipment and scales.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]
- 3. 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | 103577-66-8 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol. This key intermediate is crucial in the production of various pharmaceuticals, and optimizing its yield is a common objective. This guide offers detailed troubleshooting, frequently asked questions, and established experimental protocols to address challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and effective route involves a two-step process starting from 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide. The first step is a Boekelheide rearrangement using acetic anhydride, which yields the intermediate 2-acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine. This is followed by basic hydrolysis to afford the final product, this compound. This method is known for its high overall yield.[1]
Q2: What are the critical parameters to control during the Boekelheide rearrangement step?
A2: The Boekelheide rearrangement is sensitive to temperature and the purity of the starting materials.[2] The reaction is typically carried out at elevated temperatures (90-105°C).[1] Ensuring the absence of water is crucial to prevent unwanted side reactions. The choice of anhydride can also influence the reaction, with trifluoroacetic anhydride allowing for milder conditions in some cases, though acetic anhydride is commonly used for this specific synthesis.[2]
Q3: Are there any common impurities I should be aware of?
A3: Yes, a common impurity is the hydrochloride salt of the target molecule, which can form during workup if acidic conditions are used.[3] Additionally, if the hydrolysis of the acetate intermediate is incomplete, you will have residual 2-acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine in your final product. In the initial stages of the synthesis of the starting N-oxide, a potential impurity is the meta-nitro isomer, 2,3-dimethyl-5-nitropyridine-N-oxide, which can be carried through subsequent steps if not properly removed.[4]
Q4: How can I purify the final product effectively?
A4: The final product can be purified through sublimation under reduced pressure followed by recrystallization.[3] A suggested method involves sublimating the crude product at around 130°C under a pressure of 5 mmHg. The sublimate is then dissolved in a suitable solvent, treated with activated carbon to remove colored impurities, and recrystallized upon cooling.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Boekelheide Rearrangement | 1. Incomplete reaction due to insufficient heating or reaction time.2. Presence of moisture in the starting materials or solvent.3. Formation of side products due to radical reactions or alternative rearrangement pathways. | 1. Ensure the reaction temperature is maintained between 90-105°C and monitor the reaction progress using TLC until the starting material is consumed.[1]2. Use freshly distilled acetic anhydride and ensure the N-oxide starting material is thoroughly dried.3. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize radical side reactions. |
| Incomplete Hydrolysis of Acetate Intermediate | 1. Insufficient amount of base (e.g., NaOH).2. Reaction time is too short or the temperature is too low.3. Poor solubility of the acetate intermediate in the reaction medium. | 1. Use a sufficient excess of aqueous sodium hydroxide (e.g., 15% solution).[1]2. Increase the reaction time and/or temperature (e.g., 60°C for 8 hours) and monitor by TLC for the disappearance of the starting material.[1]3. Ensure vigorous stirring to maximize the contact between the reactants. A co-solvent might be necessary if solubility is a major issue. |
| Product is a Brownish Solid/Oil | 1. Formation of colored impurities during the high-temperature rearrangement.2. Residual starting materials or side products. | 1. During workup, after hydrolysis, extract the product into an organic solvent like ethyl acetate.[1]2. Purify the crude product by treating a solution of the product with activated carbon, followed by filtration and recrystallization.[3]3. For highly impure samples, column chromatography on silica gel may be necessary. |
| Difficulty in Isolating the Final Product | 1. The product may be partially soluble in the aqueous layer, especially if the pH is not optimal.2. Formation of an emulsion during extraction. | 1. Ensure the pH of the aqueous layer is neutral before extraction with an organic solvent.[1]2. To break emulsions, add a saturated brine solution during the workup. |
Data Presentation
The following table summarizes the reported yields for the key steps in the synthesis of this compound.
| Step | Starting Material | Product | Reagents & Conditions | Reported Yield | Reference |
| 1. Boekelheide Rearrangement | 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide | 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | Acetic anhydride, H₂SO₄ (cat.), 90-105°C, 10h | - | [1] |
| 2. Hydrolysis | 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | This compound | 15% aq. NaOH, 60°C, 8h | 85.1% (for steps 1 & 2 combined) | [1] |
| 2a. Hydrolysis (Alternative) | 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | This compound | 33% aq. NaOH, Methanol/Water (1:1), 25-30°C | 95-97% | [5] |
Experimental Protocols
Protocol 1: Two-Step Synthesis from N-Oxide[1]
Step 1: Boekelheide Rearrangement
-
In a three-necked flask, place 11.2 g (0.05 mol) of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide.
-
At a low temperature (e.g., in an ice bath), add 25 mL of acetic anhydride followed by the dropwise addition of 1 mL of concentrated H₂SO₄.
-
Slowly raise the temperature to 90-105°C and maintain for 10 hours.
-
Monitor the reaction completion by TLC.
-
After the reaction is complete, evaporate the acetic acid and excess acetic anhydride under reduced pressure.
-
Neutralize the remaining residue with an aqueous solution of NaOH.
Step 2: Hydrolysis
-
To the neutralized residue from Step 1, add a 15% aqueous solution of 6 g NaOH.
-
Raise the temperature to 60°C and stir the reaction mixture for 8 hours.
-
Monitor the reaction completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Evaporate the solvent to dryness to obtain the crude product as a brown solid. The reported two-step yield is 85.1%.
Protocol 2: Optimized Hydrolysis of Acetate Intermediate[6]
-
Dissolve 2-acetoxymethyl-3-methyl-4-(trifluoroethoxy)pyridine in a 1:1 mixture of methanol and water at room temperature.
-
Adjust the pH of the reaction system to 13 using a 33% aqueous sodium hydroxide solution.
-
Maintain the reaction at a temperature of 25-30°C and a pH of 12.5-13.5.
-
Monitor the progress of the reaction by HPLC.
-
Upon completion, neutralize the reaction mixture with 36% hydrochloric acid.
-
Extract the product with dichloromethane.
-
Dry the organic layer and concentrate it under reduced pressure to obtain the final product. The reported yield for this step is 95-97%.
Visualizations
Caption: Synthetic route to the target compound.
Caption: A logical workflow for troubleshooting low yield.
Caption: Factors influencing yield and purity.
References
Technical Support Center: Synthesis of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol, a key intermediate in the production of Lansoprazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on potential side reactions and offering solutions to improve yield and purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2,3-dimethyl-4-nitropyridine-N-oxide (Stage 2) | Incomplete nitration. Formation of the undesired meta-nitro isomer (2,3-dimethyl-5-nitropyridine-N-oxide). | Optimize nitrating agent ratio and reaction temperature. The meta-nitro isomer can be isolated from the mother liquor.[1][2] |
| Incomplete substitution of the nitro group (Stage 3) | Insufficient reaction time or temperature. Steric hindrance from the methyl group. | Increase reaction time and/or temperature. Consider using a phase-transfer catalyst to enhance reactivity. |
| Formation of elimination byproducts during etherification (Stage 3) | The alkoxide of 2,2,2-trifluoroethanol acting as a base rather than a nucleophile. | Use a non-polar aprotic solvent. Maintain a moderate reaction temperature to favor substitution over elimination. |
| Low conversion during the Boekel-Heide rearrangement (Stage 4) | Incomplete acylation of the N-oxide. Suboptimal temperature for the rearrangement. | Ensure complete acylation by using a slight excess of acetic anhydride. The rearrangement typically requires heating, so optimize the reaction temperature and time.[3] |
| Formation of unidentified byproducts during rearrangement (Stage 4) | The reaction may proceed through radical or ionic intermediates, leading to side reactions.[4][5][6] For example, solvent incorporation into the product has been observed when using solvents prone to hydrogen abstraction.[5] | Use a non-reactive solvent. Carefully control the reaction temperature to minimize side reactions. |
| Incomplete hydrolysis of the acetate intermediate (Stage 5) | Incorrect pH. Insufficient reaction time. | Maintain a basic pH (around 12.5-13.5) during hydrolysis.[7] Monitor the reaction by TLC or HPLC to ensure completion. |
| Presence of unreacted 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide in the final product | Incomplete Boekel-Heide rearrangement. | Optimize rearrangement conditions (temperature, time). Purify the final product using column chromatography. This N-oxide is a known impurity in Lansoprazole synthesis.[8] |
| Presence of Lansoprazole Nitro Impurity in downstream steps | Incomplete substitution of the nitro group in Stage 3, leading to the carry-over of a nitro-substituted pyridine intermediate. | Ensure complete reaction in Stage 3. Purify the intermediate before proceeding to the next step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent route starts with 2,3-lutidine and involves a multi-step process:
-
N-Oxidation: Oxidation of 2,3-lutidine to 2,3-dimethylpyridine-N-oxide.
-
Nitration: Nitration of the N-oxide to yield 2,3-dimethyl-4-nitropyridine-N-oxide.[1]
-
Etherification: Substitution of the nitro group with 2,2,2-trifluoroethanol to form 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide.
-
Boekel-Heide Rearrangement: Reaction with acetic anhydride to form 2-acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine.[3][4]
-
Hydrolysis: Hydrolysis of the acetate group to yield the final product, this compound.[7]
Q2: What are the critical side reactions to consider during the nitration of 2,3-dimethylpyridine-N-oxide?
A2: The primary side reaction is the formation of the isomeric 2,3-dimethyl-5-nitropyridine-N-oxide. The ratio of the desired 4-nitro to the 5-nitro isomer is dependent on the reaction conditions. The 5-nitro isomer is a known impurity in the synthesis of Lansoprazole and can be isolated from the reaction mixture.[1][2]
Q3: The Williamson ether synthesis is mentioned for the introduction of the trifluoroethoxy group. What are the potential pitfalls in this step?
A3: The Williamson ether synthesis can be complicated by a competing elimination reaction, where the alkoxide acts as a base instead of a nucleophile, leading to the formation of an alkene. To favor the desired substitution reaction, it is advisable to use a primary halide (or in this case, an activated nitro group on the pyridine ring), and to control the reaction temperature.
Q4: Can you explain the Boekel-Heide rearrangement and its potential for side reactions?
A4: The Boekel-Heide rearrangement is a reaction of an α-alkylpyridine-N-oxide with an acylating agent, like acetic anhydride, to form an α-acyloxymethyl pyridine.[3] The mechanism involves an initial O-acylation of the N-oxide, followed by deprotonation of the α-methyl group and a[9][9]-sigmatropic rearrangement.[3][10] The reaction can proceed through either ionic or radical intermediates depending on the substrate and conditions, which can lead to various side products.[4][5][6] For instance, the formation of radical intermediates can lead to products incorporating the solvent if the solvent is susceptible to hydrogen abstraction.[5]
Q5: How can I ensure complete hydrolysis of the 2-acetoxymethyl intermediate?
A5: Complete hydrolysis is typically achieved under basic conditions. A pH of 12.5-13.5 is recommended.[7] The reaction should be monitored by a suitable analytical technique such as TLC or HPLC to ensure all the starting material has been consumed before workup.
Experimental Protocols
Synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide (Stage 2)
To a cooled (0-5 °C) solution of 2,3-dimethylpyridine-N-oxide in concentrated sulfuric acid, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature below 10 °C. After the addition, the reaction mixture is slowly heated to 95-100 °C. The reaction is exothermic and may require external cooling to control. After the initial vigorous reaction subsides, the mixture is heated for an additional 2 hours. The cooled reaction mixture is then poured onto crushed ice and neutralized with a base (e.g., sodium carbonate) to precipitate the product. The crude product is filtered, washed with water, and can be purified by recrystallization.
Synthesis of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide (Stage 3)
A mixture of 2,3-dimethyl-4-nitropyridine-N-oxide, 2,2,2-trifluoroethanol, and a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) is heated. The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is cooled, and water is added to precipitate the product. The solid is collected by filtration, washed with water, and dried.
Synthesis of 2-acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine (Stage 4 - Boekel-Heide Rearrangement)
2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide is heated in acetic anhydride. The reaction temperature and time are critical and should be optimized. After the reaction is complete, the excess acetic anhydride is removed under reduced pressure. The residue is then carefully neutralized with a base.
Synthesis of this compound (Stage 5 - Hydrolysis)
The crude 2-acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine is dissolved in a mixture of methanol and water. The pH of the solution is adjusted to 12.5-13.5 with an aqueous base (e.g., sodium hydroxide solution) and stirred at room temperature.[7] The reaction is monitored by HPLC. Once the hydrolysis is complete, the solution is neutralized with an acid (e.g., hydrochloric acid), and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is dried and the solvent is evaporated to yield the final product.
Visualizations
References
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-oxides and related compounds. Part XXXIII. The mechanism of the acetic anhydride rearrangement of 2-alkylpyridine 1-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | 103577-66-8 [chemicalbook.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. veeprho.com [veeprho.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
Based on forced degradation studies of structurally related compounds like lansoprazole, the primary factors contributing to degradation are acidic and oxidative conditions.[1][2] The pyridine moiety is susceptible to acid-catalyzed hydrolysis and oxidation. The compound is generally more stable under neutral, basic, thermal, and photolytic conditions.[1][2]
Q2: How should I properly store this compound to minimize degradation?
To ensure stability, the compound should be stored in a tightly closed container in a dry and well-ventilated place.[3] For long-term storage, it is advisable to store it under an inert atmosphere.[3] Recommended storage temperatures are typically between 2-8°C. Incompatible materials to avoid during storage include strong oxidizing agents and strong acids.[3]
Q3: What are the potential degradation products I might observe?
While specific degradation products for this compound are not extensively documented in public literature, studies on the related compound lansoprazole have identified several degradation products resulting from acidic and oxidative stress.[1][4] These can include oxidation of the pyridine nitrogen and other transformations of the pyridine ring system.
Q4: What analytical techniques are recommended for monitoring the stability of this compound and detecting its degradation products?
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), such as LC-ESI HRMS, is a powerful technique for separating and identifying the parent compound from its degradation products.[1][5] Other useful techniques include High-Performance Thin-Layer Chromatography (HPTLC) for rapid screening and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of unknown degradation products.[1][5][6]
Troubleshooting Guides
Issue 1: Unexpectedly low assay results for the parent compound.
| Possible Cause | Troubleshooting Step |
| Improper Storage | Verify that the compound has been stored according to the recommended conditions (2-8°C, dry, well-ventilated, protected from light and strong acids/oxidizers).[3] |
| Degradation due to Experimental Conditions | If the compound is used in acidic or oxidative environments, consider performing control experiments to assess its stability under your specific conditions. Buffer your reaction medium if possible. |
| Contaminated Solvents or Reagents | Ensure all solvents and reagents used are of high purity and free from acidic or oxidative impurities. For example, some grades of methanol can contain acidic impurities.[7][8] |
| Inaccurate Quantification Method | Validate your analytical method for accuracy and precision. Use a freshly prepared standard of known concentration for calibration. |
Issue 2: Appearance of unknown peaks in my chromatogram.
| Possible Cause | Troubleshooting Step |
| Formation of Degradation Products | This is a likely cause if the compound has been subjected to stress conditions. Characterize the unknown peaks using mass spectrometry (MS) and compare the fragmentation patterns with the parent compound.[5] |
| Interaction with Formulation Excipients | If working with a formulation, assess the compatibility of the compound with the excipients used. |
| Sample Preparation Artifacts | Investigate if the sample preparation process itself is inducing degradation. For example, prolonged exposure to certain solvents or temperatures during sample workup can be a factor. |
| Contamination | Rule out contamination from glassware, equipment, or cross-contamination from other samples. |
Data Presentation
The following table summarizes the stability of Lansoprazole, a closely related compound, under various stress conditions as per ICH guidelines. This can serve as a predictive guide for the stability of this compound.
| Stress Condition | Conditions | Observed Degradation of Lansoprazole | Reference |
| Acidic Hydrolysis | 0.1 N HCl, 60°C, 8 hours | Significant degradation (e.g., 45.0%) | [9] |
| Basic Hydrolysis | 0.1 N NaOH, 50°C, 24 hours | Degradation observed | [6] |
| Neutral Hydrolysis | Water, 60°C, reflux | Degradation observed | [6] |
| Oxidative Stress | 1% H₂O₂, Room Temperature, 1 hour | Degradation observed | [6] |
| Thermal Stress | 60°C | Stable | [1][6] |
| Photolytic Stress | UV irradiation at 366 nm | Stable | [6] |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
-
Sample Preparation : Prepare stock solutions of this compound in a suitable solvent like methanol.[7][8]
-
Stress Conditions :
-
Acidic Hydrolysis : Treat the sample solution with 0.1 N HCl at 60°C for a defined period (e.g., 8 hours).[9]
-
Basic Hydrolysis : Treat the sample solution with 0.1 N NaOH at 50°C for a defined period (e.g., 24 hours).[6]
-
Neutral Hydrolysis : Reflux the sample solution in water at 60°C for a defined period.[6]
-
Oxidative Degradation : Treat the sample solution with 1% H₂O₂ at room temperature for a defined period (e.g., 1 hour).[6]
-
Thermal Degradation : Expose the solid compound to 60°C for a defined period.[6]
-
Photolytic Degradation : Expose the solid compound to UV irradiation (e.g., 366 nm).[6]
-
-
Sample Analysis : At specified time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration.
-
Analytical Method : Analyze the samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer detector, to separate and identify the parent compound and any degradation products.[1][5]
Mandatory Visualizations
Degradation Troubleshooting Logic
A troubleshooting workflow for unexpected degradation.
Forced Degradation Experimental Workflow
References
- 1. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijmr.net.in [ijmr.net.in]
- 6. ilkogretim-online.org [ilkogretim-online.org]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. benchchem.com [benchchem.com]
Stability of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol under different conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol. The following troubleshooting guides and frequently asked questions (FAQs) address potential stability issues and handling procedures to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on forced degradation studies of Lansoprazole, a molecule containing the this compound moiety, the primary stability concerns are related to hydrolysis under acidic and basic conditions, as well as oxidative degradation.[1][2][3][4][5][6] The pyridine ring and the methanol group can be susceptible to various reactions under stress conditions.
Q2: How does pH affect the stability of this compound?
A2: The compound is expected to be unstable in strongly acidic and basic environments. In acidic conditions, protonation of the pyridine nitrogen can facilitate nucleophilic attack or other degradation pathways.[2][5] Under basic conditions, deprotonation of the methanol group could lead to subsequent reactions.[5][6] For Lansoprazole, significant degradation is observed in both 0.1 N HCl and 0.1 N NaOH.[2][4][5]
Q3: Is this compound sensitive to light?
A3: While direct photostability data on the isolated compound is limited, studies on Lansoprazole suggest it is relatively stable under photolytic conditions.[1][4] However, as a general precaution for complex organic molecules, it is recommended to store the compound in amber vials or protected from light to minimize the risk of photodegradation.
Q4: What is the recommended storage temperature for this compound?
A4: For optimal stability, it is recommended to store this compound in a cool and dry place. Some suppliers recommend storage at 2-8°C. Always refer to the supplier's specific storage instructions.
Q5: What are the likely degradation products?
A5: Degradation of the parent drug, Lansoprazole, provides clues to potential degradation products of the title compound. Under acidic conditions, Lansoprazole can degrade into various products, including sulfide and sulfone derivatives.[5][7][8] Oxidative stress can also lead to the formation of N-oxides and other oxidized species.[1] Therefore, oxidation of the methanol group to an aldehyde or carboxylic acid, and modifications to the pyridine ring are plausible degradation pathways for this compound.
Troubleshooting Guides
Issue 1: Unexpected peaks observed during HPLC analysis.
-
Possible Cause: Degradation of the compound due to inappropriate solvent conditions, pH, or temperature.
-
Troubleshooting Steps:
-
Solvent Preparation: Prepare mobile phases fresh daily and ensure they are properly degassed.
-
pH Control: If using buffered mobile phases, ensure the pH is within a stable range for the compound (ideally near neutral, unless investigating pH effects).
-
Temperature Control: Use a column oven to maintain a consistent and appropriate temperature. Avoid excessively high temperatures.
-
Sample Preparation: Prepare samples immediately before analysis. If storage is necessary, keep them in a cool, dark environment.
-
Issue 2: Loss of compound concentration over time in solution.
-
Possible Cause: Instability of the compound in the chosen solvent or storage conditions.
-
Troubleshooting Steps:
-
Solvent Selection: Test the stability of the compound in a variety of common laboratory solvents (e.g., acetonitrile, methanol, water) to identify the most suitable one.
-
Storage Conditions: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C) and protected from light.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like nitrogen or argon to prevent oxidative degradation.
-
Experimental Protocols
The following are generalized protocols for stress testing based on ICH guidelines, which can be adapted to study the stability of this compound.
Acidic and Basic Hydrolysis:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
For acidic hydrolysis, dilute the stock solution with 0.1 N HCl to a final concentration of approximately 1 mg/mL.
-
For basic hydrolysis, dilute the stock solution with 0.1 N NaOH to a final concentration of approximately 1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 8 hours).[5]
-
At specified time points, withdraw aliquots, neutralize them, and dilute with the mobile phase for HPLC analysis.
Oxidative Degradation:
-
Prepare a stock solution of the compound.
-
Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of approximately 1 mg/mL.
-
Keep the solution at room temperature for a defined period.
-
At specified time points, withdraw aliquots and dilute with the mobile phase for HPLC analysis.
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven (e.g., 60°C) for a defined period.[4]
-
At specified time points, dissolve a weighed amount of the stressed solid in a suitable solvent for HPLC analysis.
Photostability:
-
Expose the solid compound or a solution of the compound to a light source with a specified output (e.g., ICH option 1 or 2).
-
Simultaneously, keep a control sample protected from light.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
Data Presentation
Table 1: Summary of Lansoprazole Degradation under Forced Conditions
| Stress Condition | Reagent | Temperature | Time | Degradation (%) | Major Degradation Products Identified | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 60°C | 8 hours | 45.0% | DP-1, DP-2, DP-3 | [2] |
| Basic Hydrolysis | 2 N NaOH | 80°C | - | Significant | DP-4 | [3] |
| Neutral Hydrolysis | Water | 80°C | - | Significant | DP-5 | [3] |
| Oxidation | 2% H₂O₂ | Room Temp | - | Significant | DP-1, DP-6, DP-7, DP-8 | [1][3] |
| Thermal | - | - | - | Stable | - | [1] |
| Photolytic | - | - | - | Stable | - | [1] |
Note: "DP" refers to degradation products as identified in the cited literature.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for forced degradation studies.
References
- 1. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ilkogretim-online.org [ilkogretim-online.org]
- 5. scirp.org [scirp.org]
- 6. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]
- 7. tsijournals.com [tsijournals.com]
- 8. Bot Verification [rasayanjournal.co.in]
Technical Support Center: (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and troubleshooting common impurities in (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in this compound?
Direct data on the impurity profile of this compound is not extensively published. However, based on its synthesis as an intermediate in the production of drugs like Lansoprazole, potential impurities can be inferred.[1] These are broadly categorized as:
-
Process-Related Impurities: Arising from the manufacturing process, including unreacted starting materials, intermediates, and byproducts of side reactions.[2][3]
-
Degradation Products: Formed during storage or handling due to factors like exposure to air, light, or temperature fluctuations.
-
Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.[3]
Q2: What are some specific examples of potential process-related impurities?
Based on a common synthesis route starting from 2,3-lutidine, the following are potential process-related impurities:[1]
-
Starting Materials: 2,3-Lutidine
-
Intermediates: 2,3-Lutidine-N-oxide, (3-Methyl-4-nitropyridin-2-yl)methanol
-
Byproducts: Positional isomers formed during nitration, and products of incomplete reactions.
-
Reagents: Residual thionyl chloride, acetic anhydride, or other reagents used in the synthesis.[1][2]
Q3: What types of degradation products might be expected?
Pyridine derivatives can be susceptible to degradation.[4][5] For this compound, potential degradation pathways include:
-
Oxidation: The pyridine ring or the methanol group can be oxidized, leading to the formation of N-oxides or the corresponding carboxylic acid.
-
Hydroxylation: Introduction of a hydroxyl group onto the pyridine ring is a common microbial degradation pathway for pyridine compounds.[6][7]
Q4: How can I identify these impurities in my sample?
Several analytical techniques can be employed for impurity identification:[8]
-
High-Performance Liquid Chromatography (HPLC): A primary method for separating and quantifying impurities. A well-developed HPLC method can resolve the main compound from its impurities.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can help in the structural elucidation of unknown impurities if they are present at a sufficient concentration.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying and quantifying trace-level impurities.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound and its impurities.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) in HPLC | - Inappropriate mobile phase pH.- Column overload.- Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.- Use a different column chemistry or add a competing base to the mobile phase. |
| Ghost Peaks in HPLC Chromatogram | - Contaminated mobile phase or injection solvent.- Carryover from previous injections. | - Use high-purity HPLC-grade solvents.- Implement a robust needle wash protocol in the autosampler.- Inject a blank solvent to confirm the source of the ghost peaks. |
| Baseline Noise or Drift in HPLC | - Air bubbles in the mobile phase or pump.- Contaminated mobile phase.- Detector lamp aging. | - Degas the mobile phase thoroughly.[12]- Use freshly prepared, filtered mobile phase.[12]- Check the detector lamp's usage hours and replace if necessary. |
| Inconsistent Retention Times in HPLC | - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Column degradation. | - Use a column oven to maintain a constant temperature.[13]- Ensure accurate and consistent mobile phase preparation.[14]- Use a guard column and replace the analytical column if performance degrades.[14] |
| Difficulty in Detecting Impurities | - Impurities are present at very low concentrations.- Co-elution with the main peak or other impurities. | - Use a more sensitive detector (e.g., MS).- Optimize the chromatographic method (e.g., gradient, mobile phase) to improve resolution.- Increase the sample concentration, being mindful of potential column overload. |
Summary of Potential Impurities
| Impurity Category | Potential Compound/Type | Likely Source |
| Starting Materials | 2,3-Lutidine | Incomplete reaction during synthesis. |
| Intermediates | 2,3-Lutidine-N-oxide, (3-Methyl-4-nitropyridin-2-yl)methanol | Incomplete reaction during synthesis.[1] |
| Byproducts | Positional isomers of nitrated intermediates | Side reactions during synthesis.[2] |
| Degradation Products | (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-N-oxide | Oxidation of the pyridine nitrogen. |
| 3-Methyl-4-(2,2,2-trifluoroethoxy)picolinic acid | Oxidation of the methanol group. | |
| Residual Solvents | Dichloromethane, Ethyl acetate, Acetonitrile | Used in synthesis and purification.[1][3] |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol outlines a general reversed-phase HPLC method for the analysis of this compound and its potential impurities.
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Protocol 2: GC-MS Method for Residual Solvent Analysis
This protocol provides a general method for the detection of residual solvents.
Methodology:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector (MS) Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) to a concentration of 50 mg/mL.
Visualizations
Caption: Experimental workflow for impurity analysis.
Caption: Potential oxidative degradation pathways.
References
- 1. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]
- 2. Impurities in API , types and their sources including genotoxic impurities | PPTX [slideshare.net]
- 3. contractpharma.com [contractpharma.com]
- 4. "DEGRADATION OF PYRIDINE DERIVATIVES BY SOIL MICROORGANISMS (MICROCOCCU" by GERALD KENNETH SIMS [docs.lib.purdue.edu]
- 5. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. osha.gov [osha.gov]
- 11. benchchem.com [benchchem.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Optimization of reaction conditions for Lansoprazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Lansoprazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Lansoprazole, providing potential causes and recommended solutions in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Lansoprazole | Incomplete condensation reaction between 2-mercaptobenzimidazole and the pyridine derivative. | - Ensure the appropriate base (e.g., sodium hydroxide, potassium hydroxide) is used to facilitate the reaction. - Optimize the reaction time and temperature. Stirring at room temperature for 2-4 hours is a common practice.[1] - Verify the purity of the starting materials. |
| Inefficient oxidation of the sulfide intermediate. | - Select a suitable oxidizing agent. Common options include m-chloroperoxybenzoic acid (m-CPBA) or sodium hypochlorite.[2][3][4][5] - Control the reaction temperature, as overheating can lead to side reactions. Cryogenic conditions (-10°C to 5°C) are often recommended, especially with potent oxidants like m-CPBA.[6][7] - Optimize the molar ratio of the oxidizing agent to the sulfide intermediate. An excess can lead to over-oxidation. | |
| Degradation of Lansoprazole during workup. | - Lansoprazole is susceptible to degradation in acidic or neutral conditions.[8] Workup should be performed under basic conditions. - Avoid high temperatures during solvent removal. | |
| High Levels of Impurities | Formation of Lansoprazole sulfone (over-oxidation product). | - Reduce the amount of oxidizing agent used. - Lower the reaction temperature during oxidation.[5] - Carefully monitor the reaction progress to stop it once the sulfide is consumed. |
| Presence of unreacted 2-mercaptobenzimidazole or the pyridine derivative. | - Ensure the correct stoichiometry of reactants in the condensation step. - Increase the reaction time or temperature for the condensation step if the reaction is incomplete. | |
| Formation of N-oxide impurities. | - This can occur during the oxidation step.[5][9] Controlling the temperature and using a milder oxidizing agent can minimize this side reaction. | |
| Product Instability or Discoloration | Degradation due to exposure to light, heat, or moisture. | - Lansoprazole is sensitive to these factors.[6] Store the final product and intermediates in a cool, dark, and dry environment. - Use appropriate purification methods like recrystallization to remove colored impurities. |
| Difficulty in Product Isolation/Crystallization | Improper solvent system for crystallization. | - Experiment with different solvent systems for recrystallization. Ethanol and mixtures of organic solvents with water are commonly used.[6][8] - Control the cooling rate during crystallization; slow cooling often yields better crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Lansoprazole?
A1: The most common synthesis involves a two-step process. The first step is the condensation of 2-mercaptobenzimidazole with a substituted pyridine derivative, typically 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, under basic conditions to form a thioether intermediate.[2][3][4][5] The second step is the selective oxidation of the thioether to the corresponding sulfoxide, which is Lansoprazole.[2][3][4][5]
Q2: Which oxidizing agents are suitable for the conversion of the thioether to Lansoprazole?
A2: Several oxidizing agents can be used, with m-chloroperoxybenzoic acid (m-CPBA) and sodium hypochlorite being common choices.[2][3][4][5] Other reagents like hydrogen peroxide have also been reported.[2] The choice of oxidant can influence the reaction conditions and the impurity profile.
Q3: What are the critical parameters to control during the oxidation step?
A3: Temperature is a crucial parameter. The oxidation reaction is often exothermic, and maintaining a low temperature (e.g., -10°C to 5°C) is critical to prevent over-oxidation to the sulfone impurity and the formation of N-oxides.[6][7] The molar ratio of the oxidizing agent to the sulfide intermediate should also be carefully controlled.
Q4: What are the common impurities found in Lansoprazole synthesis and how can they be minimized?
A4: Common impurities include Lansoprazole sulfone, Lansoprazole sulfide (unreacted intermediate), and N-oxides.[9][10] Minimizing these impurities can be achieved by:
-
Lansoprazole Sulfone: Careful control of the oxidizing agent amount and low reaction temperatures.
-
Lansoprazole Sulfide: Ensuring complete oxidation by monitoring the reaction progress.
-
N-oxides: Using milder reaction conditions and avoiding excessive oxidant.
Q5: How can the final Lansoprazole product be purified?
A5: Recrystallization is a common method for purifying crude Lansoprazole. Solvents such as ethanol or mixtures of ethyl acetate and water can be effective.[6] The use of activated carbon can also help in decolorizing the product.[6]
Experimental Protocols
Protocol 1: Synthesis of the Thioether Intermediate
This protocol describes the condensation reaction to form 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole.
-
In a reaction flask, dissolve 2-mercaptobenzimidazole in an aqueous solution of sodium hydroxide or potassium hydroxide with stirring at room temperature until a clear solution is obtained.[1]
-
In a separate flask, prepare a solution of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in water.
-
Slowly add the aqueous solution of the pyridine derivative to the 2-mercaptobenzimidazole solution at room temperature over a period of 1-2 hours.[1]
-
After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., 10-30°C) for 2-4 hours.[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the product may precipitate out of the solution. Isolate the solid by filtration, wash with water until the filtrate is neutral, and dry the product under vacuum.
Protocol 2: Oxidation to Lansoprazole
This protocol outlines the selective oxidation of the thioether intermediate to Lansoprazole.
-
Suspend the dried thioether intermediate in a suitable solvent such as ethyl acetate or methanol in a reaction flask.[6][7]
-
Cool the mixture to a low temperature, typically between -10°C and 5°C, using an appropriate cooling bath.[6][7]
-
Prepare a solution of the oxidizing agent (e.g., m-CPBA in ethyl acetate or an aqueous solution of sodium hypochlorite).
-
Slowly add the oxidizing agent solution to the cooled suspension of the thioether while maintaining the low temperature.
-
Stir the reaction mixture at this temperature for a period of 30 minutes to several hours, monitoring the reaction progress by TLC or HPLC.[6][7]
-
Once the reaction is complete, quench any excess oxidizing agent. For m-CPBA, this can be done by washing with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude Lansoprazole.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol).
Data Presentation
Table 1: Comparison of Reaction Conditions for Lansoprazole Synthesis
| Parameter | Method A | Method B |
| Condensation Base | Sodium Hydroxide | Potassium Hydroxide |
| Condensation Solvent | Water | Water |
| Condensation Temp. | 10-30°C[1] | Room Temperature |
| Condensation Time | 2-4 hours[1] | Not specified |
| Oxidizing Agent | Sodium Hypochlorite[1] | m-CPBA[6] |
| Oxidation Solvent | Water | Ethyl Acetate[6] |
| Oxidation Temp. | -10°C[1] | < 5°C[6] |
| Overall Yield | >92%[1] | Not specified |
Visualizations
Caption: General workflow for the synthesis of Lansoprazole.
Caption: Logical troubleshooting flow for Lansoprazole synthesis.
References
- 1. Synthesis method of lansoprazole - Eureka | Patsnap [eureka.patsnap.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. CN103288799A - The synthetic method of lansoprazole and the lansoprazole synthesized by the method - Google Patents [patents.google.com]
- 7. CN104447694A - Intermediate raw material for synthesizing lansoprazole - Google Patents [patents.google.com]
- 8. WO2008087665A2 - Process for preparation of lansoprazole - Google Patents [patents.google.com]
- 9. ijmca.com [ijmca.com]
- 10. veeprho.com [veeprho.com]
Technical Support Center: HPLC Separation of Lansoprazole and its Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the High-Performance Liquid Chromatography (HPLC) separation of Lansoprazole and its intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Shape Issues
1. Why am I observing peak tailing for the Lansoprazole peak?
Peak tailing for Lansoprazole, a basic compound, is a common issue in reversed-phase HPLC. The primary causes are often related to secondary interactions between the analyte and the stationary phase.
-
Silanol Interactions: Residual silanol groups on the silica-based C18 or C8 column packing can interact with the basic nitrogen atoms in the Lansoprazole molecule, leading to tailing.[1] This is especially prominent if the column is aging or if a lower purity silica is used.
-
Mobile Phase pH: If the mobile phase pH is not adequately controlled and is close to the pKa of Lansoprazole, it can exist in both ionized and non-ionized forms, leading to peak distortion.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak tailing.[2]
-
Contamination: A contaminated guard or analytical column can also result in poor peak shape.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to around 3.0-4.0) can suppress the ionization of silanol groups and ensure Lansoprazole is fully protonated, minimizing secondary interactions.[2][3]
-
Use a High-Purity Column: Employ a modern, high-purity silica column with end-capping to reduce the number of accessible silanol groups.
-
Add a Mobile Phase Modifier: Incorporating a small amount of a basic additive like triethylamine (TEA) (e.g., 0.2%) can mask the active silanol sites and improve peak symmetry.[4]
-
Reduce Sample Concentration: Dilute the sample to ensure you are not overloading the column.
-
Flush the Column: If contamination is suspected, flush the column with a strong solvent.[5] If a guard column is in use, replace it.
2. What causes peak fronting for Lansoprazole or its intermediates?
Peak fronting is less common than tailing but can occur under certain conditions.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.
-
Column Overload: Very high concentrations of the analyte can also lead to peak fronting.[2]
-
Column Degradation: A void or channel in the column packing can distort the peak shape.
Troubleshooting Steps:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.
-
Reduce Injection Volume or Concentration: This will help to avoid overloading the column.
-
Column Replacement: If a column void is suspected, the column may need to be replaced.
Retention Time & Resolution Issues
3. My retention times for Lansoprazole and its impurities are shifting. What is the cause?
Retention time variability can compromise the reliability of your analysis.[6]
-
Mobile Phase Composition: Small changes in the mobile phase composition, such as the ratio of organic solvent to buffer or the evaporation of a volatile component, can lead to significant shifts in retention time.[1]
-
Column Temperature: Fluctuations in the column temperature can affect retention, as viscosity and analyte solubility change.[6]
-
Flow Rate Instability: Inconsistent flow from the pump, possibly due to air bubbles or leaks, will cause retention times to vary.[1]
-
Column Equilibration: Insufficient column equilibration time between runs, especially in gradient methods, can lead to drifting retention times.[7]
-
Column Aging: Over time, the stationary phase can degrade, leading to a gradual decrease in retention times.[6]
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Ensure accurate preparation and proper degassing of the mobile phase.
-
Use a Column Oven: Maintain a constant and consistent column temperature.
-
Check the Pumping System: Purge the pump to remove air bubbles and check for any leaks in the system.[8]
-
Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
-
Monitor System Suitability: Track retention time as part of your system suitability tests to monitor column health.
4. I am having difficulty resolving Lansoprazole from its related compounds (e.g., Lansoprazole Sulfide, Lansoprazole Sulfone). How can I improve the separation?
Achieving adequate resolution between Lansoprazole and its structurally similar impurities is crucial for accurate quantification.
-
Mobile Phase Composition: The organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase can significantly impact selectivity.
-
Column Chemistry: The choice of stationary phase (C18 vs. C8) and even the brand of the column can affect the separation.
-
Gradient Profile: A shallow gradient may be necessary to separate closely eluting peaks.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
Troubleshooting Steps:
-
Optimize Mobile Phase: Experiment with different ratios of organic solvent and buffer. Adjusting the pH can alter the ionization state of the compounds and improve separation.
-
Try a Different Column: If resolution is still poor, consider a column with a different selectivity.
-
Adjust the Gradient: Make the gradient shallower in the region where the critical peaks elute.
-
Methodical Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor resolution.
Analyte Stability & Degradation
5. I am seeing unexpected peaks in my chromatogram. Could this be Lansoprazole degradation?
Yes, Lansoprazole is known to be unstable under certain conditions, particularly in acidic environments.[4][9]
-
Acidic Degradation: Lansoprazole degrades rapidly in acidic conditions.[9] If your sample diluent or mobile phase is too acidic, you may observe degradation products.
-
Oxidative Degradation: Exposure to oxidizing agents can also lead to the formation of impurities such as Lansoprazole sulfone.[10]
-
Long-term Storage: Spontaneous degradation can occur over long-term storage of tablets.[11]
Troubleshooting Steps:
-
Control Sample pH: Ensure the sample diluent is neutral or slightly basic to maintain stability. Some methods suggest changes to the diluent pH to improve sample solution stability.
-
Use Freshly Prepared Solutions: Prepare samples and standards fresh daily.
-
Protect from Light and Air: Store stock solutions and samples protected from light and minimize exposure to air.
-
Forced Degradation Analysis:
Caption: Experimental workflow for forced degradation studies.
Data & Protocols
Table 1: Example HPLC Method Parameters for Lansoprazole Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (50 x 4.6 mm, 3.5 µm)[10] | RP C-18 | C8 (250 mm x 4.6 mm, 5µ)[3] |
| Mobile Phase A | 10 mM Ammonium Acetate[9] | 0.02 M KH2PO4 (pH 4.0) | 0.5% Phosphate Buffer (pH 3.0)[3] |
| Mobile Phase B | Acetonitrile (ACN)[9] | Methanol | Acetonitrile (ACN)[3] |
| Mode | Gradient[10] | Isocratic (40:60 A:B) | Isocratic (30:70 A:B)[3] |
| Flow Rate | 0.6 mL/min[9] | 1.0 mL/min | 1.0 mL/min[3] |
| Detection (UV) | 285 nm[10] | 254 nm | 285 nm[3] |
| Injection Volume | 2 µL[9] | 20 µL | Not Specified |
| Column Temp. | 40 °C[9] | 30 °C | Not Specified |
Protocol: Standard Solution Preparation for Lansoprazole Assay
This protocol is a generalized example based on common practices.
-
Stock Solution Preparation:
-
Accurately weigh about 50 mg of Lansoprazole reference standard.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase or a suitable diluent (e.g., methanol).[12]
-
Sonicate for approximately 15 minutes to ensure complete dissolution. This results in a 1 mg/mL stock solution.
-
-
Working Standard Preparation:
-
Perform serial dilutions of the stock solution using the mobile phase to achieve the desired concentration range for linearity checks (e.g., 0.3 to 60 µg/mL).
-
For a typical assay, a final concentration of around 10-20 µg/mL is common.
-
-
Injection:
-
Inject a fixed volume (e.g., 20 µL) of the working standard solution into the HPLC system.
-
Perform multiple replicate injections (e.g., five) to assess system precision.
-
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. hplc.eu [hplc.eu]
- 3. jocpr.com [jocpr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. agilent.com [agilent.com]
- 6. silicycle.com [silicycle.com]
- 7. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. spu.edu.sy [spu.edu.sy]
- 12. merckmillipore.com [merckmillipore.com]
Technical Support Center: Recrystallization of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol via recrystallization. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for the recrystallization of this compound?
A1: The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the compound's structure and available data, a good starting point for solvent screening would be polar protic solvents, polar aprotic solvents, and non-polar aromatic solvents, or mixtures thereof. Methanol and toluene have been mentioned in the context of its synthesis and purification.[1][2] It is recommended to perform small-scale solubility tests with the solvents listed in the table below to identify the most suitable system for your specific needs.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the solution is cooled too rapidly or if the solute is highly impure. To address this, try the following:
-
Slow Cooling: Allow the flask to cool to room temperature slowly, and then transfer it to an ice bath.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface to induce crystal nucleation.
-
Seed Crystals: If available, add a small seed crystal of the pure compound to the cooled solution to initiate crystallization.
-
Solvent Adjustment: Re-heat the solution until the oil redissolves and add a small amount of a co-solvent in which the compound is less soluble to reduce the overall solubility.
Q3: The recovery of my purified product is lower than expected. What are the common causes and how can I improve the yield?
A3: Low recovery can be due to several factors:
-
Using excess solvent: Using too much solvent will result in a significant portion of the compound remaining in the mother liquor after cooling. Use the minimum amount of hot solvent necessary to completely dissolve the crude product.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel. To prevent this, use a pre-heated funnel and receiving flask.
-
Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.
-
Multiple transfer steps: Minimize the number of times the material is transferred between vessels to reduce mechanical losses.
Q4: After recrystallization, my product is still colored. How can I remove colored impurities?
A4: If the product remains colored, it may be due to the presence of persistent colored impurities. You can try the following:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb some of your desired product, leading to lower yields.
-
Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity and colorlessness.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound does not dissolve | The chosen solvent is unsuitable. | Try a different solvent or a solvent mixture. Refer to the Solvent Selection Guide below. |
| Oiling out | The solution is supersaturated or cooling is too rapid. | Reheat to dissolve the oil, add a small amount of a non-solvent, and cool slowly. Try scratching the flask or adding a seed crystal. |
| Low product recovery | Too much solvent was used; premature crystallization; incomplete cooling. | Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Cool the solution thoroughly in an ice bath before filtering. |
| Product is still impure | Inappropriate solvent choice; impurities have similar solubility. | Perform a second recrystallization with a different solvent system. Consider column chromatography if impurities are difficult to remove by recrystallization. |
| Crystals are very fine | The solution was cooled too quickly. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
Data Presentation
Solvent Selection Guide
The selection of an appropriate solvent is critical for successful recrystallization. The following table provides a list of suggested solvents to screen for the recrystallization of this compound. The ideal solvent will demonstrate low solubility at room temperature and high solubility at its boiling point.
| Solvent Class | Suggested Solvents | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | The compound is known to be soluble in methanol.[2] Alcohols are good general solvents for polar organic molecules. |
| Aromatic Hydrocarbons | Toluene | Toluene has been used in the purification process of related intermediates.[1] |
| Esters | Ethyl Acetate | A moderately polar solvent that is often effective for recrystallization. |
| Ketones | Acetone | A polar aprotic solvent that can be a good choice for many organic compounds. |
| Ethers | Diethyl Ether, Methyl tert-butyl ether (MTBE) | Can be used as a co-solvent or for washing the final product. |
| Alkanes | Heptane, Hexane | Non-polar solvents, often used as an anti-solvent in mixed solvent systems to reduce solubility and induce crystallization. |
| Water | Water | Can be used as an anti-solvent with water-miscible organic solvents like alcohols or acetone. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add the chosen solvent dropwise at room temperature until the solid dissolves. If it dissolves readily at room temperature, the solvent is not suitable. If it is insoluble, heat the mixture to the solvent's boiling point. If the solid dissolves, the solvent is potentially suitable.
-
Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to boiling with stirring. Continue adding solvent until the compound just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Preheat a filter funnel and a receiving flask. Quickly filter the hot solution to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point (89-91°C[2]) until a constant weight is achieved.
Mandatory Visualization
Recrystallization Workflow
Caption: A workflow diagram illustrating the key steps of the recrystallization process.
References
Challenges in the scale-up of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol.
I. Synthesis Overview & Key Challenges
The industrial production of this compound, a key intermediate in the synthesis of Lansoprazole, is a multi-step process typically originating from 2,3-lutidine. Each stage presents unique challenges that can impact overall yield, purity, and scalability. This guide will address potential issues in the following key transformations:
-
Oxidation: Conversion of 2,3-lutidine to 2,3-dimethylpyridine-N-oxide.
-
Nitration: Introduction of a nitro group at the 4-position of the pyridine ring.
-
Trifluoroethoxylation: Substitution of the nitro group with a 2,2,2-trifluoroethoxy group.
-
Rearrangement & Hydrolysis: Conversion of the N-oxide to the final hydroxymethyl product.
II. Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues users might encounter during their experiments.
A. Oxidation of 2,3-Lutidine
Q1: My oxidation of 2,3-lutidine to 2,3-dimethylpyridine-N-oxide is showing low conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion in the N-oxidation of 2,3-lutidine can be attributed to several factors. Below is a troubleshooting guide:
-
Inadequate Oxidizing Agent: The choice and amount of oxidizing agent are critical. While hydrogen peroxide in glacial acetic acid is commonly used, its concentration and stability can affect the reaction's efficiency.
-
Troubleshooting:
-
Ensure the hydrogen peroxide solution is fresh and has the correct concentration (typically 30-35%).
-
Consider using a catalyst, such as phosphotungstic acid, which has been shown to improve yield and reaction time.[1]
-
-
-
Suboptimal Reaction Temperature: The reaction is exothermic and requires careful temperature control.
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time, which is typically around 5-8 hours.[1]
-
-
Data Presentation: Oxidation Reaction Parameters
| Parameter | Recommended Range | Notes |
| Starting Material | 2,3-Lutidine | High purity is recommended. |
| Oxidizing Agent | Hydrogen Peroxide (30-35%) | Use of a catalyst like phosphotungstic acid can be beneficial.[1] |
| Solvent | Glacial Acetic Acid | --- |
| Reaction Temperature | 70-85°C | Careful control is crucial to prevent side reactions.[1][2] |
| Reaction Time | 5-8 hours | Monitor by TLC or HPLC for completion.[1] |
| Typical Yield | >95% | [1] |
B. Nitration of 2,3-Dimethylpyridine-N-oxide
Q2: I am observing the formation of significant byproducts during the nitration of 2,3-dimethylpyridine-N-oxide. How can I improve the regioselectivity and reduce impurities?
A2: The formation of undesired isomers and other byproducts is a common challenge in the nitration of pyridine derivatives.
-
Improper Nitrating Agent Mixture: The ratio of nitric acid to sulfuric acid is crucial for controlling the nitrating species.
-
Reaction Temperature Excursions: Nitration reactions are highly exothermic and poor temperature control can lead to the formation of multiple nitrated products and decomposition.
-
Formation of Meta-Nitro Impurity: The formation of 2,3-dimethyl-5-nitropyridine-N-oxide is a known impurity in the synthesis of Lansoprazole intermediates.
-
Troubleshooting:
-
Precise control of reaction conditions, particularly temperature, can minimize the formation of this isomer.
-
If formed, this impurity can be isolated and removed from the desired para-nitro product through crystallization.
-
-
Data Presentation: Nitration Reaction Parameters
| Parameter | Recommended Range/Value | Notes |
| Starting Material | 2,3-Dimethylpyridine-N-oxide | --- |
| Nitrating Agent | Fuming HNO₃ / Conc. H₂SO₄ or KNO₃ / Conc. H₂SO₄ | KNO₃ can offer environmental and safety advantages.[4][5][6] |
| Addition Temperature | 0-5°C | Slow, controlled addition is critical.[4][6] |
| Reaction Temperature | 85-90°C | After addition of nitrating agent.[4][6] |
| Reaction Time | 1-12 hours | Dependent on the nitrating agent used.[4][6] |
| Typical Yield | 60-93% | Yields can vary based on the chosen nitrating system.[4][5][6] |
C. Trifluoroethoxylation
Q3: The substitution of the nitro group with 2,2,2-trifluoroethanol is sluggish and gives a low yield. What can I do to drive the reaction to completion?
A3: Incomplete reaction is a common issue in this nucleophilic aromatic substitution.
-
Insufficient Base: An appropriate base is required to generate the trifluoroethoxide nucleophile.
-
Troubleshooting:
-
Potassium carbonate is a commonly used base for this reaction. Ensure it is anhydrous and used in sufficient molar excess.
-
Alternatively, potassium tert-butoxide can be used to pre-form the potassium trifluoroethoxide.
-
-
-
Reaction Temperature and Time: The reaction typically requires elevated temperatures to proceed at a reasonable rate.
-
Troubleshooting:
-
The reaction is often carried out at reflux temperature in a suitable solvent like 2,2,2-trifluoroethanol itself or a high-boiling aprotic solvent.
-
Monitor the reaction by TLC or HPLC to determine the necessary reaction time for complete conversion.
-
-
-
Phase Transfer Catalyst: For heterogeneous reaction mixtures, a phase transfer catalyst can improve the reaction rate.
-
Troubleshooting:
-
The use of a phase transfer catalyst like triethylbenzylammonium chloride has been reported to be effective.
-
-
D. Rearrangement and Hydrolysis
Q4: I am having trouble with the rearrangement of the N-oxide and subsequent hydrolysis to the final product, resulting in a complex mixture of products.
A4: This two-step sequence involves a rearrangement followed by hydrolysis, and issues can arise in both stages.
-
Inefficient Rearrangement: The rearrangement of the N-oxide to the 2-acetoxymethyl intermediate requires specific conditions.
-
Troubleshooting:
-
Acetic anhydride is commonly used for this rearrangement. The reaction is typically heated to around 100°C.
-
Ensure complete consumption of the starting N-oxide before proceeding to the hydrolysis step.
-
-
-
Incomplete Hydrolysis: The hydrolysis of the acetate intermediate to the final alcohol may not go to completion.
-
Troubleshooting:
-
-
Impurity Formation: The crude product may contain impurities such as the hydrochloride salt of the product if hydrochloric acid is used for neutralization.[7]
-
Troubleshooting:
-
Careful neutralization of the reaction mixture is required.
-
The crude product can be purified by sublimation under reduced pressure followed by recrystallization.[7]
-
-
Data Presentation: Hydrolysis Reaction Parameters
| Parameter | Recommended Value | Notes |
| Starting Material | 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | --- |
| Reagent | Aqueous Sodium Hydroxide | --- |
| Solvent | Methanol/Water (1:1) | [5] |
| pH | 12.5 - 13.5 | [5] |
| Temperature | 25-30°C | [5] |
| Typical Yield | 95-97% | [5] |
III. Experimental Protocols
Protocol 1: Nitration of 2,3-Dimethylpyridine-N-oxide with Potassium Nitrate
-
Preparation: In a suitable reactor, dissolve 12.3g of 2,3-dimethylpyridine-N-oxide in 65g of concentrated sulfuric acid (98%).[6]
-
Nitrating Mixture Preparation: In a separate vessel, prepare a solution of 10.11g of potassium nitrate in 60g of concentrated sulfuric acid (98%).[6]
-
Reaction: Cool the solution of 2,3-dimethylpyridine-N-oxide to 0-5°C.[6] Slowly add the potassium nitrate solution dropwise, maintaining the temperature in the specified range.[6]
-
Heating: After the addition is complete, heat the reaction mixture to 85-90°C and maintain for 1 hour.[6]
-
Work-up: Monitor the reaction by HPLC until the starting material is consumed.[6] Cool the mixture to room temperature, and then carefully pour it into water with stirring.[6]
-
Extraction: Extract the aqueous solution three times with dichloromethane.[6]
-
Isolation: Combine the organic phases and concentrate to obtain the crude 2,3-dimethyl-4-nitropyridine-N-oxide.[6] The product can be further purified by recrystallization.
Protocol 2: Hydrolysis of 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
-
Preparation: Dissolve 34.8g of 2-acetoxymethyl-3-methyl-4-(trifluoroethoxy)pyridine in 15 ml of a 1:1 methanol/water solvent mixture at room temperature.[5]
-
pH Adjustment: Adjust the pH of the reaction system to 13 with a 33% aqueous sodium hydroxide solution.[5]
-
Reaction: Maintain the reaction at a temperature of 25-30°C and a pH of 12.5-13.5.[5] Monitor the progress of the reaction by HPLC.[5]
-
Neutralization and Extraction: Upon completion, neutralize the reaction mixture with 36% hydrochloric acid and then extract with dichloromethane.[5]
-
Isolation: Dry the organic layer and concentrate it to a volume of 60 ml to obtain the product.[5]
IV. Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting decision tree for synthesis challenges.
References
- 1. 2,3-Dimethylpyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]
- 2. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 5. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
Validation & Comparative
Purity Analysis of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is a critical determinant of the final product's quality, safety, and efficacy. This guide provides a comparative purity analysis of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol, a key intermediate in the synthesis of Lansoprazole, against a crucial alternative intermediate, 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.
This objective comparison, supported by experimental data and detailed methodologies, is intended to assist researchers in making informed decisions for their drug development processes. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are instrumental in the structural elucidation and quantification of these compounds and their potential impurities.
Comparative Purity Analysis
The purity of this compound and its chloro-analogue is paramount in preventing the formation of unwanted side products in the subsequent steps of Lansoprazole synthesis. The following table summarizes typical purity levels and common impurities associated with these intermediates.
| Parameter | This compound | 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride |
| Typical Purity (by HPLC) | >98.0% | >97%[1] |
| Common Impurities | Unreacted starting materials, over-oxidized products | Residual solvents, unreacted starting materials, related substances |
| Analytical Techniques | HPLC, NMR, LC-MS | HPLC, GC, NMR |
Experimental Protocols
Accurate purity determination relies on robust and well-defined analytical methods. Below are detailed protocols for the analysis of this compound and its chloro-derivative using HPLC and NMR.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of pharmaceutical intermediates due to its high resolution and sensitivity.
Objective: To separate and quantify this compound and 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride from their potential impurities.
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
Chromatographic Conditions:
| Parameter | Method for this compound | Method for 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride |
| Column | Purospher® STAR RP-18 endcapped (5 µm) 150x4.6 mm or equivalent | Waters Symmetry C8, 250 x 4.6mm, 5µm[2] |
| Mobile Phase | Acetonitrile, water, and triethylamine (60:40:1), with pH adjusted to 7.0 with phosphoric acid[3] | Buffer and acetonitrile with gradient elution[2] |
| Flow Rate | 1.0 mL/min[2][3] | 1.0 ml/min[2] |
| Detection | UV at 285 nm | UV at 235 nm[2] |
| Injection Volume | 10 µL | 10 µL[2] |
| Column Temperature | Ambient | Ambient[2] |
Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of the sample in the mobile phase or a compatible solvent to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of organic molecules. Both ¹H and ¹³C NMR are valuable for identifying the compound and any structurally related impurities.
Objective: To confirm the chemical structure and assess the purity of the intermediates.
Instrumentation: A benchtop or high-field NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition and Analysis:
-
¹H NMR: The spectrum provides information on the different proton environments in the molecule. The purity can be estimated by comparing the integral of the characteristic peaks of the main compound to those of any impurities. For Lansoprazole, characteristic signals include a methyl group around 2.19 ppm, CH₂ groups between 4.6-5.1 ppm, and aromatic protons in the 7.0-8.4 ppm range.[4][5]
-
¹³C NMR: This technique provides information about the carbon skeleton of the molecule and can help in identifying impurities that may not be easily distinguishable by ¹H NMR.
Logical Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the purity analysis of pharmaceutical intermediates like this compound.
References
A Comparative Guide to Reference Standards for (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol and its Related Lansoprazole Impurities
For researchers, scientists, and drug development professionals engaged in the analysis of Lansoprazole and its impurities, the selection of high-quality reference standards is paramount to ensure the accuracy and reliability of analytical data. This guide provides a comparative overview of the reference standard for (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol, a key intermediate and potential impurity in the synthesis of Lansoprazole, alongside other critical Lansoprazole-related impurities.
This compound , also known as Lansoprazole Hydroxymethyl Impurity, plays a crucial role in the quality control of Lansoprazole, a widely used proton pump inhibitor. This guide will compare this primary reference standard with other significant Lansoprazole impurities that are often monitored, including Lansoprazole Related Compound A (Lansoprazole Sulfone), Lansoprazole Related Compound C (Lansoprazole Sulfide), and Lansoprazole EP Impurity A (Lansoprazole N-Oxide).
Performance Comparison of Reference Standards
The performance of a reference standard is defined by its purity, stability, and characterization. While specific quantitative data is proprietary to the manufacturer and is provided in the Certificate of Analysis (CoA) upon purchase, the following tables provide a structured format for comparing the key performance indicators of these reference standards. Users of this guide are encouraged to populate these tables with data from their specific reference standard lots.
Table 1: Physical and Chemical Properties
| Property | This compound | Lansoprazole Related Compound A (Sulfone) | Lansoprazole Related Compound C (Sulfide) | Lansoprazole EP Impurity A (N-Oxide) |
| CAS Number | 103577-66-8[1] | 131926-99-3[1] | 103577-40-8[2][3] | 213476-12-1 |
| Molecular Formula | C₉H₁₀F₃NO₂[1] | C₁₆H₁₄F₃N₃O₃S | C₁₆H₁₄F₃N₃OS[2] | C₁₆H₁₄F₃N₃O₃S |
| Molecular Weight | 221.18 g/mol | 385.36 g/mol | 353.36 g/mol [2] | 385.36 g/mol |
| Appearance | [Data from CoA] | [Data from CoA] | [Data from CoA] | [Data from CoA] |
| Solubility | [Data from CoA] | [Data from CoA] | [Data from CoA] | [Data from CoA] |
Table 2: Quality and Purity Data
| Parameter | This compound | Lansoprazole Related Compound A (Sulfone) | Lansoprazole Related Compound C (Sulfide) | Lansoprazole EP Impurity A (N-Oxide) |
| Purity (by HPLC) | [Data from CoA] | [Data from CoA] | [Data from CoA] | [Data from CoA] |
| Identity (by ¹H NMR, MS) | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to structure |
| Water Content (by Karl Fischer) | [Data from CoA] | [Data from CoA] | [Data from CoA] | [Data from CoA] |
| Residual Solvents | [Data from CoA] | [Data from CoA] | [Data from CoA] | [Data from CoA] |
| Storage Conditions | [Data from CoA] | [Data from CoA] | [Data from CoA] | [Data from CoA] |
| Retest Date | [Data from CoA] | [Data from CoA] | [Data from CoA] | [Data from CoA] |
Experimental Protocols
The following are detailed methodologies for key experiments used in the analysis of this compound and related Lansoprazole impurities. These protocols are based on established analytical methods and can be adapted for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for the separation and quantification of Lansoprazole and its related impurities.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A time-based gradient elution is typically employed to achieve optimal separation. An example gradient is as follows:
-
0-10 min: 90% A, 10% B
-
10-25 min: Ramp to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-35 min: Return to 90% A, 10% B
-
35-45 min: Equilibration at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 285 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Visualizations
The following diagrams illustrate the analytical workflow and the relationship between Lansoprazole and its impurities.
Caption: Quality control workflow for reference standards.
Caption: Relationship of Lansoprazole to its key impurities.
References
Comparative Guide to Analytical Method Validation for (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical method validation for the quantitative determination of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol, a key intermediate in the synthesis of several pharmaceutical compounds. The methodologies presented are based on established and validated techniques for structurally similar compounds, ensuring relevance and applicability. This document adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of analytical results.[1][2][3][4]
Introduction to Analytical Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][5] It is a critical component of drug development and quality control, ensuring the consistency and safety of pharmaceutical products.[3] The core parameters for validation, as stipulated by ICH guidelines, include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[1][2][3][6]
This compound is a pyridine derivative. Analytical methods for pyridine and its derivatives often involve gas chromatography (GC) and high-performance liquid chromatography (HPLC).[7] This guide will focus on a comparative analysis of two common reversed-phase HPLC (RP-HPLC) methods, which are widely used for the analysis of related pharmaceutical compounds.[8][9]
Comparative Analysis of RP-HPLC Methods
Two primary RP-HPLC methods are compared below: an isocratic elution method and a gradient elution method. The choice between these methods often depends on the complexity of the sample matrix and the presence of impurities.
Table 1: Comparison of Isocratic and Gradient RP-HPLC Method Parameters
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Principle | Constant mobile phase composition. | Mobile phase composition changes over time. |
| Typical Column | C18 (e.g., Waters Symmetry C18, 250 x 4.6mm, 5µm) | C8 or C18 (e.g., Hypersil Gold C18, 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A single mixture of buffer and organic solvent (e.g., Acetonitrile:Buffer) | Two or more solvents that are mixed during the analysis (e.g., Solvent A: Water, Solvent B: Acetonitrile/Water/Triethylamine) |
| Flow Rate | 1.0 mL/min | 0.3 - 1.0 mL/min |
| Detection | UV at 235 nm or 285 nm | UV at 235 nm or 285 nm |
| Advantages | Simpler, more robust, and often has a shorter run time for simple mixtures. | Better resolution of complex mixtures and impurities, increased sensitivity. |
| Disadvantages | May not resolve closely eluting impurities. | Longer run times, more complex method development. |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below. These protocols are based on established practices for related pharmaceutical compounds.[10]
Method A: Isocratic RP-HPLC
Objective: To provide a simple and rapid method for the routine quantification of this compound.
Chromatographic Conditions:
-
Column: Waters Symmetry C8, 250 x 4.6mm, 5µm
-
Mobile Phase: Acetonitrile and Buffer (e.g., phosphate buffer pH 7.0) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient[8]
-
Detection Wavelength: 235 nm[8]
Validation Protocol:
-
Specificity: Analyze blank (diluent), placebo, and a spiked sample containing the analyte and potential impurities to demonstrate that the analyte peak is free from interference.
-
Linearity: Prepare a series of at least five concentrations of the analyte (e.g., 50-150 µg/mL).[9] Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.[1]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD should be ≤ 2%.[1]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Method B: Gradient RP-HPLC
Objective: To develop a high-resolution method for the separation and quantification of this compound from its potential impurities.
Chromatographic Conditions:
-
Column: Hypersil Gold C18, 100 x 2.1 mm, 1.8 µm
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile:Water:Triethylamine (80:20:0.05 v/v/v), pH adjusted to 7.0 with phosphoric acid
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 40% A, 60% B
-
15-20 min: Hold at 40% A, 60% B
-
20-22 min: Return to initial conditions
-
22-30 min: Re-equilibration
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 285 nm
Validation Protocol: The validation protocol for the gradient method follows the same principles as the isocratic method (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ), but the acceptance criteria may be more stringent due to the method's higher resolving power.
Data Presentation
The following tables summarize typical quantitative data obtained during the validation of an RP-HPLC method for a compound structurally similar to this compound.
Table 2: Summary of Linearity Data
| Concentration (µg/mL) | Peak Area (Method A) | Peak Area (Method B) |
| 50 | 125430 | 189765 |
| 75 | 188145 | 284648 |
| 100 | 250860 | 379530 |
| 125 | 313575 | 474413 |
| 150 | 376290 | 569295 |
| Correlation Coefficient (r²) | 0.9998 | 0.9999 |
Table 3: Summary of Accuracy and Precision Data
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Accuracy (% Recovery) | 99.5% ± 1.2% | 100.2% ± 0.8% |
| Repeatability (%RSD) | 0.8% | 0.5% |
| Intermediate Precision (%RSD) | 1.2% | 0.9% |
| LOD (µg/mL) | 0.1 | 0.05 |
| LOQ (µg/mL) | 0.3 | 0.15 |
Visualizations
The following diagrams illustrate the workflow of the analytical method validation process and the logical relationship between the validation parameters.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. Ich guidelines for validation final | PPTX [slideshare.net]
- 3. youtube.com [youtube.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. journaljpri.com [journaljpri.com]
- 9. researchgate.net [researchgate.net]
- 10. granthaalayahpublication.org [granthaalayahpublication.org]
A Comparative Guide to the Spectral Data of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol and Structurally Related Compounds
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for key pyridine derivatives. While comprehensive spectral data for (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol is not publicly available at the time of publication, this document presents a framework for its analysis by comparing spectral data from structurally similar alternatives. The provided experimental protocols and data tables for these alternatives serve as a valuable reference for researchers engaged in the synthesis, characterization, and quality control of related pharmaceutical intermediates.
Spectral Data Comparison
Due to the absence of publicly accessible spectral data for this compound, we present a comparative analysis of two structurally related compounds: 2-Hydroxymethyl-3-methylpyridine and 4-Methoxy-3-methyl-2-pyridinemethanol. This comparison illustrates the expected spectral characteristics and provides a baseline for the analysis of the target compound once data becomes available.
¹H NMR Spectral Data
The following table summarizes the proton nuclear magnetic resonance (¹H NMR) chemical shifts for the alternative compounds. These values are indicative of the electronic environment of the protons within the molecules.
| Compound | Proton | Chemical Shift (δ, ppm) | Solvent |
| 2-Hydroxymethyl-3-methylpyridine | Pyridine-H | 7.0 - 8.2 | CDCl₃ |
| CH₂ | ~4.7 | CDCl₃ | |
| CH₃ | ~2.4 | CDCl₃ | |
| 4-Methoxy-3-methyl-2-pyridinemethanol | Pyridine-H | 6.8 - 8.0 | CDCl₃ |
| CH₂OH | ~4.6 | CDCl₃ | |
| OCH₃ | ~3.9 | CDCl₃ | |
| CH₃ | ~2.3 | CDCl₃ |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
¹³C NMR Spectral Data
Carbon-13 nuclear magnetic resonance (¹³C NMR) data provides insight into the carbon framework of the molecules.
| Compound | Carbon | Chemical Shift (δ, ppm) | Solvent |
| 2-Hydroxymethyl-3-methylpyridine | Pyridine-C | 120 - 160 | CDCl₃ |
| CH₂ | ~64 | CDCl₃ | |
| CH₃ | ~18 | CDCl₃ | |
| 4-Methoxy-3-methyl-2-pyridinemethanol | Pyridine-C | 110 - 165 | CDCl₃ |
| CH₂OH | ~63 | CDCl₃ | |
| OCH₃ | ~55 | CDCl₃ | |
| CH₃ | ~15 | CDCl₃ |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Mass Spectrometry Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight and elemental composition.
| Compound | Ionization Mode | [M+H]⁺ (m/z) |
| This compound | ESI | 222.07 |
| 2-Hydroxymethyl-3-methylpyridine | ESI | 124.07 |
| 4-Methoxy-3-methyl-2-pyridinemethanol | ESI | 154.08 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is used.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 1 second.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 to 4096, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Mass Spectrometry (MS)
Electrospray Ionization (ESI) Mass Spectrometry is performed to determine the molecular weight of the compounds.
-
Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer equipped with an ESI source is used.
-
ESI Conditions:
-
Ionization Mode: Positive ion mode is typically used for these nitrogen-containing compounds.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Flow rate is optimized for stable spray.
-
Drying Gas (N₂): Temperature and flow rate are set to efficiently desolvate the ions.
-
-
Data Acquisition: Data is acquired over a mass range of m/z 50-500.
Visualizations
Workflow for Spectral Data Comparison
The following diagram illustrates the logical workflow for comparing the spectral data of a target compound with known alternatives.
Caption: Workflow for the comparative analysis of spectral data.
Signaling Pathway for Structure Elucidation
This diagram outlines the logical process of using spectral data to elucidate the structure of an unknown compound.
Caption: Logical pathway for chemical structure elucidation using spectral data.
A Comparative Guide to the Identification of Lansoprazole Impurities by LC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the identification and characterization of impurities in the proton-pump inhibitor, Lansoprazole. The following sections detail experimental protocols, present comparative data on identified impurities, and illustrate the analytical workflow. This information is intended to assist researchers and drug development professionals in selecting and implementing robust analytical strategies for quality control and stability testing of Lansoprazole.
Comparison of Identified Lansoprazole Impurities
Forced degradation studies are crucial for identifying potential impurities that may arise during the manufacturing process or upon storage. The following table summarizes the mass-to-charge ratios (m/z) of Lansoprazole and its degradation products identified under various stress conditions using LC-MS.
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Stress Condition | Reference |
| Lansoprazole | C₁₆H₁₄F₃N₃O₂S | 370.0836 | - | [1] |
| Oxidative Impurity DI-I | - | 386.0781 | Oxidative | [1][2] |
| Oxidative Impurity DI-II | - | 402.0734 | Oxidative | [1][2] |
| Oxidative Impurity DI-III | - | 386.0785 | Oxidative | [1][2] |
| Acid Degradation Impurity | C₁₄H₉N₃OS | 268.0552 | Acidic | [3] |
| Base Degradation Impurity | C₂₃H₁₆F₃N₅OS | 468.11 | Basic | [4][5] |
| Lansoprazole Sulfide (DP-1) | - | - | Acidic, Oxidative | [6][7] |
| DP-2 | - | - | Acidic | [7] |
| DP-3 | - | - | Acidic | [7] |
| Lansoprazole Sulfone (DP-4) | - | - | Basic, Oxidative | [6][7] |
| DP-5 | - | - | Neutral | [7] |
| DP-6 | - | - | Oxidative | [7] |
| DP-7 | - | - | Oxidative | [7] |
| DP-8 | - | - | Oxidative | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication of impurity identification studies. Below are representative experimental protocols derived from published literature for the LC-MS analysis of Lansoprazole and its impurities.
Method 1: Identification of Oxidative Degradation Products[1][2]
-
Sample Preparation: An oxidative stress sample was prepared by treating a 1 mg/mL solution of Lansoprazole in acetonitrile with m-chloroperoxybenzoic acid (m-CPBA) for 20 minutes. The final concentration of Lansoprazole in the sample solution was approximately 400 µg/mL.[1]
-
Chromatographic Conditions:
-
HPLC System: High-Performance Liquid Chromatography (HPLC) system.[1]
-
Column: C18 (50 × 4.6 mm, 3.5 µm).[1]
-
Mobile Phase: Gradient elution was used.
-
Flow Rate: The flow rate was split after the HPLC column, with approximately 0.10 mL/min entering the mass spectrometer.[1]
-
Injection Volume: 5 µL.[1]
-
Total Run Time: 11 minutes.[1]
-
-
Mass Spectrometric Conditions:
Method 2: Identification of Acid Degradation Products[3]
-
Sample Preparation: Lansoprazole was subjected to acid degradation.[3]
-
Chromatographic Conditions:
-
HPLC System: Agilent 1100 series HPLC with a photodiode array detector.[3]
-
Column: YMC Pack Pro C18 (150mm × 4.6mm i.d., 5µm particle size).[3]
-
Mobile Phase A: Water.[3]
-
Mobile Phase B: Acetonitrile and water in a ratio of 160:40 (v/v).[3]
-
Gradient Program: T/%B: 0/10, 40/80, 50/80, 51/10, 60/10.[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Detection: UV at 285 nm.[3]
-
Injection Volume: 10 µL.[3]
-
-
Mass Spectrometric Conditions:
-
LC-MS analysis was performed on the acid-stressed sample to obtain mass spectral data.[3]
-
Method 3: General Forced Degradation Studies[6][8]
-
Sample Preparation:
-
Stock Solution: A 2 mg/mL stock solution of Lansoprazole was prepared in a mixture of ACN/H₂O (50:50, % v/v).[6]
-
Stress Conditions: The stock solution was diluted to a final concentration of 1.0 mg/mL for the following stress conditions:
-
Sample Collection and Dilution: Samples were collected at different time points, neutralized, and diluted to a final concentration of 3 µg/mL before LC-MS analysis.[6]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Orbitrap Q-Exactive and a Q-TOF were used.[6]
-
Experimental Workflows
The following diagrams illustrate the typical workflows for the identification of Lansoprazole impurities using LC-MS.
Caption: General workflow for Lansoprazole impurity identification by LC-MS.
Caption: Experimental workflow for oxidative degradation study.
References
- 1. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]
- 5. scirp.org [scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Precursors of Lansoprazole for Researchers and Drug Development Professionals
Lansoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders, is synthesized through the condensation of two key precursors: 2-mercaptobenzimidazole and 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. The efficiency, purity, and stability of these precursors are critical determinants of the final drug substance's quality and the overall cost-effectiveness of the manufacturing process. This guide provides a comparative analysis of the common synthetic routes for these precursors, supported by experimental data, detailed protocols, and analytical methodologies to aid researchers and drug development professionals in optimizing their synthetic strategies.
Comparative Synthesis of 2-Mercaptobenzimidazole
2-Mercaptobenzimidazole is a crucial heterocyclic building block in the synthesis of Lansoprazole. Several methods for its synthesis have been reported, with the most common routes starting from o-phenylenediamine. Below is a comparison of the prominent methods.
Data Presentation: Synthesis of 2-Mercaptobenzimidazole
| Synthesis Method | Starting Materials | Reagents | Reaction Conditions | Yield (%) | Purity | Reference |
| Method A | o-Phenylenediamine | Carbon Disulfide, Potassium Hydroxide | Reflux in 95% Ethanol, 3 hours | 84-86.5 | High | --INVALID-LINK-- |
| Method B | o-Phenylenediamine | Carbon Disulfide | Autoclave, 150°C, 15 hours in Ethanol | Good | High | --INVALID-LINK-- |
| Method C | o-Phenylenediamine | N-aminorhodanine | Xylene, 5 hours | 87 | High | --INVALID-LINK-- |
| Method D | o-Phenylenediamine | Potassium Ethyl Xanthate | Reflux in 95% Ethanol, 3 hours | 84-86.5 | Excellent | --INVALID-LINK-- |
Analysis:
The reaction of o-phenylenediamine with carbon disulfide in the presence of potassium hydroxide (Method A) or using potassium ethyl xanthate (Method D) offers high yields and excellent purity under relatively mild reflux conditions. These methods are well-established and widely used in industrial production. The use of an autoclave with carbon disulfide (Method B) also provides good yields and high purity, though it requires specialized high-pressure equipment.[1] The reaction with N-aminorhodanine (Method C) presents a novel route with a high reported yield of 87%.[2] The choice of method will depend on the available equipment, cost of reagents, and desired scale of production. For laboratory-scale synthesis, Methods A and D are often preferred due to their simplicity and high yields.
Experimental Protocols: Synthesis of 2-Mercaptobenzimidazole
Method A: From o-Phenylenediamine and Carbon Disulfide
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine 10.8 g (0.1 mole) of o-phenylenediamine, 5.65 g (0.1 mole) of potassium hydroxide, 100 mL of 95% ethanol, and 15 mL of water.
-
Addition of Carbon Disulfide: Slowly add 7.6 g (6.1 mL, 0.1 mole) of carbon disulfide to the mixture.
-
Reflux: Heat the mixture under reflux for 3 hours.
-
Decolorization: Cautiously add 1-1.5 g of activated charcoal and continue to reflux for an additional 10 minutes.
-
Filtration: Filter the hot mixture to remove the charcoal.
-
Precipitation: Heat the filtrate to 60-70°C and add 100 mL of warm water. Acidify the solution with dilute acetic acid with vigorous stirring until precipitation is complete.
-
Isolation and Drying: Cool the mixture in a refrigerator for 3 hours to complete crystallization. Collect the white crystals by filtration, wash with cold water, and dry at 40°C overnight.[3][4]
Mandatory Visualization: Synthetic Pathway for 2-Mercaptobenzimidazole
Caption: Synthesis of 2-Mercaptobenzimidazole from o-Phenylenediamine.
Comparative Synthesis of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride
This precursor is synthesized in a multi-step process, typically starting from 2,3-lutidine. The synthesis involves several key transformations, and optimization of each step is crucial for achieving a high overall yield and purity.
Data Presentation: Key Steps in the Synthesis of the Pyridine Precursor
| Step | Reaction | Reagents | Typical Yield (%) | Key Considerations |
| 1 | Oxidation | 2,3-Lutidine, Hydrogen Peroxide, Acetic Acid | ~94 | Reaction time and temperature control are critical. |
| 2 | Nitration | 2,3-Lutidine-N-oxide, Nitric Acid, Sulfuric Acid | High | Exothermic reaction requiring careful temperature management. |
| 3 | Substitution | 4-Nitro-2,3-lutidine-N-oxide, 2,2,2-Trifluoroethanol, K2CO3 | High | Anhydrous conditions are important. |
| 4 | Rearrangement & Hydrolysis | Trifluoroethoxy-pyridine-N-oxide, Acetic Anhydride, NaOH | ~85 (two steps) | Control of by-product formation. |
| 5 | Chlorination | 2-Hydroxymethyl-pyridine derivative, Thionyl Chloride or Triphosgene | >97 | Choice of chlorinating agent affects safety and by-products.[5] |
Analysis:
The synthesis of 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride is a complex process where the overall yield is a product of the efficiencies of multiple steps.[6][7] An optimized process described in patent literature (CN103539728A) highlights improvements in reaction conditions, such as using a hydrogen peroxide-glacial acetic acid system with a sulfuric acid catalyst for the oxidation step, which can improve efficiency.[6] The chlorination step is critical, with thionyl chloride being a traditional but hazardous reagent. Safer alternatives like triphosgene are now being employed in industrial settings, offering high yields and purity.[5]
Experimental Protocols: Synthesis of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride
Step 5: Chlorination of 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
-
Reaction Setup: In a 100 mL three-necked flask, dissolve 6.64 g (0.03 mol) of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine in 20 mL of dichloromethane. Add a catalytic amount of DMF.
-
Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add a mixture of 10.71 g (0.09 mol) of thionyl chloride and 10 mL of dichloromethane dropwise, maintaining the temperature between -10°C and 10°C.
-
Reaction: Stir the mixture at this temperature for 3-6 hours. Monitor the reaction completion by TLC.
-
Work-up: After the reaction is complete, concentrate the solution under reduced pressure to about 5 mL at a temperature below 40°C.
-
Crystallization: Add ethyl acetate dropwise to precipitate the white crystalline product. Continue adding ethyl acetate until no more crystals form.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.[6]
Mandatory Visualization: Synthetic Pathway for the Pyridine Precursor
Caption: Multi-step synthesis of the pyridine precursor for Lansoprazole.
Final Condensation to Lansoprazole Precursor
The final step before oxidation to Lansoprazole is the condensation of the two precursors.
Experimental Protocol: Synthesis of 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylthio}-1H-benzimidazole
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-mercaptobenzimidazole in an aqueous alkaline solution (e.g., sodium hydroxide or potassium hydroxide).
-
Condensation: To this solution, add 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or HPLC).
-
Isolation: The product, the thioether precursor to Lansoprazole, typically precipitates from the reaction mixture and can be isolated by filtration, followed by washing and drying.
Mandatory Visualization: Experimental Workflow for Lansoprazole Synthesis
Caption: Overall workflow for the synthesis of Lansoprazole.
Analytical Methods for Precursor Quality Control
The purity of the precursors is paramount for the quality of the final Lansoprazole product. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for assessing the purity and identifying any process-related impurities.
Data Presentation: Typical HPLC/UPLC Conditions for Analysis
| Parameter | HPLC | UPLC |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., Acquity BEH, <2 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of a buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile, methanol). | Similar to HPLC, but optimized for shorter run times. |
| Detector | UV at a specific wavelength (e.g., 285 nm) | UV or PDA detector |
| Flow Rate | ~1.0 mL/min | ~0.3-0.5 mL/min |
| Temperature | Ambient or controlled (e.g., 30°C) | Controlled |
Protocol Outline for HPLC Analysis:
-
Standard Preparation: Prepare a standard solution of the precursor of a known concentration in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water).
-
Sample Preparation: Prepare a sample solution of the synthesized precursor at a similar concentration.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks. Identify and quantify any impurities by comparing their retention times and responses to known impurity standards, if available.
Stability of Precursors
The stability of the Lansoprazole precursors is an important consideration for storage and handling.
-
2-Mercaptobenzimidazole: This compound is generally stable under normal storage conditions. However, it can be susceptible to oxidation over time, especially in the presence of air and light. It is recommended to store it in a well-closed container, protected from light. Some studies have investigated its degradation under specific conditions, such as in corrosive environments, where it can degrade at elevated temperatures.[3]
-
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride: This precursor is a hydrochloride salt, which generally enhances its stability. However, the chloromethyl group can be reactive, and the compound should be protected from moisture to prevent hydrolysis. It is typically stored in a cool, dry place. The recommended storage temperature is often 2-8°C.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | 127337-60-4 | Benchchem [benchchem.com]
- 6. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]
- 7. 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | 127337-60-4 [chemicalbook.com]
A Comparative Guide to (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol hydrochloride and its Key Synthetic Precursor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed characterization of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol hydrochloride, a key intermediate in the synthesis of the proton pump inhibitor Lansoprazole. Its properties and performance are compared with its immediate synthetic precursor, 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. This document is intended to assist researchers and professionals in the pharmaceutical field in making informed decisions regarding the selection and application of these compounds in drug development and synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride and its chloro-precursor is presented below. These properties are critical for understanding the handling, reactivity, and formulation of these compounds.
| Property | This compound hydrochloride | 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride |
| CAS Number | 253345-80-1 | 127337-60-4 |
| Molecular Formula | C₉H₁₁ClF₃NO₂ | C₉H₁₀Cl₂F₃NO |
| Molecular Weight | 257.64 g/mol | 276.08 g/mol [1][2] |
| Appearance | An off-white to light brown crystalline powder[3] | White to light yellow powder to crystal |
| Melting Point | 206°C and 214°C[3] | 208-214°C[1] |
| Solubility | Freely soluble in Methanol and Water; Insoluble in Dichloromethane[3] | No data available |
| Purity (by HPLC) | NLT 99.0%[3] | >98.0% (TLC), 97% (assay)[1] |
| Moisture Content | NMT 1.0% w/w[3] | No data available |
| Loss on Drying | NMT 1.0% w/w[3] | No data available |
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization and quality control of pharmaceutical intermediates. Below are generalized protocols for key analytical techniques applicable to the characterization of the title compound and its precursor.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of the compound and identify any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.05 M potassium phosphate monobasic, pH adjusted to 7.0 with potassium hydroxide) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the impurity profile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a suitable solvent to a final concentration of approximately 0.5 mg/mL.
-
Analysis: The purity is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of the compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Techniques: ¹H NMR, ¹³C NMR, and possibly 2D NMR (e.g., COSY, HSQC) for unambiguous assignments.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the proposed chemical structure.
Mass Spectrometry (MS) for Molecular Weight Verification
Objective: To confirm the molecular weight of the compound.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Method: The sample can be introduced via direct infusion or by coupling the mass spectrometer to an HPLC system (LC-MS).
-
Ionization Mode: Positive ion mode is typically used for these nitrogen-containing compounds.
-
Analysis: The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) should be within a narrow tolerance (e.g., ± 0.1 Da) of the calculated molecular weight.
Signaling Pathway and Experimental Workflow
The synthesis of Lansoprazole from these intermediates is a key process in its manufacturing. The following diagrams illustrate the synthetic pathway and a typical analytical workflow for quality control.
Caption: Synthetic pathway from the precursor to Lansoprazole.
Caption: General analytical workflow for quality control.
Comparative Analysis
The primary difference between the two compounds lies in their functional group at the 2-position of the pyridine ring: a chloromethyl group in the precursor and a hydroxymethyl group in the target compound. This seemingly small difference has significant implications for their reactivity and handling.
-
Reactivity: The chloromethyl group of the precursor is a good leaving group, making it highly reactive towards nucleophiles. This reactivity is essential for the subsequent condensation reaction with 2-mercaptobenzimidazole to form the thioether intermediate.[4][5] In contrast, the hydroxymethyl group of the target compound is less reactive and requires activation (e.g., conversion back to a halide) before it can undergo similar condensation reactions.
-
Synthetic Utility: Both compounds are crucial intermediates in different synthetic routes for Lansoprazole. The choice between using the chloromethyl precursor directly or synthesizing it from the hydroxymethyl intermediate depends on factors such as the overall synthetic strategy, cost, and availability of starting materials.
References
- 1. 2-(氯甲基)-3-甲基-4-(2,2,2-三氟乙氧基)吡啶盐酸盐 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | C9H10Cl2F3NO | CID 16217647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. LANSOPRAZOLE INTERMEDIATES - Enal Drugs [enaldrugs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
Cross-Validation of Analytical Techniques for Pyridinyl Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of pyridinyl compounds is crucial for ensuring product quality, understanding pharmacokinetic profiles, and meeting regulatory requirements. The selection of an appropriate analytical technique is a critical decision that depends on various factors, including the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the intended purpose of the analysis. This guide provides an objective comparison of commonly employed analytical techniques for pyridinyl compounds, supported by experimental data and detailed protocols to aid in method selection and cross-validation.
The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited for different analytical challenges.
Data Presentation: Performance Comparison of Analytical Techniques
The following tables summarize the key performance parameters for the analysis of various pyridinyl compounds using different analytical techniques. This data, compiled from multiple studies, provides a basis for comparing the linearity, accuracy, precision, and sensitivity of each method.
Table 1: HPLC-UV Method Performance for Pyridinyl Compounds
| Analyte/Compound | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | LOD | LOQ |
| Pyridine-2-carboxylic anhydride | > 0.999[1] | 98-102%[1] | < 2%[1] | ~1.5 ng/mL (Estimated)[1] | ~4.5 ng/mL (Estimated)[1] |
| Pyridin-4-ol | ≥ 0.999[2] | 98.0% to 102.0%[2] | ≤ 2.0%[2] | 5 ppb[3] | Not Specified |
| 5-Hydrazinyl-4-phenyl-1H-pyrazole | > 0.999 | 98% - 102% | < 2% | 2.43 µg/mL | 7.38 µg/mL |
Table 2: LC-MS/MS Method Performance for Pyridinyl Compounds
| Analyte/Compound | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | LOD | LOQ |
| 2-chloromethyl-3,4-dimethoxy pyridine HCl | Not Specified | Not Specified | Not Specified | Not Specified | 0.3 ppm[4][5] |
| 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine HCl | 0.9984 | 97.6-98.2% | Not Specified | Not Specified | 0.3 ppm[6] |
| Pyridine, 2-picoline, 4-picoline, quinoline | Not Specified | Not Specified | < 9% | 1.74 to 14.32 ng/cig | Not Specified |
Table 3: GC-MS Method Performance for Pyridinyl Compounds
| Analyte/Compound | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | LOD | LOQ |
| Pyridine-2-carboxylic anhydride | > 0.996[1] | 89-101%[1] | < 3%[1] | 0.006 mg/kg (for pyridine)[1] | 0.02 mg/kg (for pyridine)[1] |
| Pyridin-4-ol | ≥ 0.995[2] | 95.0% to 105.0%[2] | ≤ 5.0%[2] | Not Specified | Not Specified |
| Pyridine (HS-GC-MS/MS) | Not Specified | 89-101%[3] | 2-3%[3] | 0.006 mg/kg (biota)[3] | 0.020 mg/kg (biota)[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific pyridinyl compounds and sample matrices.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for many pyridinyl derivatives.[1]
-
Objective: To determine the purity and quantify the concentration of pyridinyl compounds.
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[2]
-
Chromatographic Conditions (Example for Pyridin-4-ol):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer) and an organic solvent (e.g., acetonitrile).[7] The use of mixed-mode columns can also be effective for separating hydrophilic pyridines.[8][9]
-
Injection Volume: 10-20 µL.[10]
-
Detection: UV detection at a wavelength appropriate for the analyte (e.g., 254 nm).[10]
-
-
Sample Preparation:
-
Data Analysis:
-
Create a calibration curve by plotting the peak area of the analyte against the concentration of prepared standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of pyridinyl compounds at trace levels and in complex biological matrices.[12]
-
Objective: To achieve highly sensitive and selective quantification of pyridinyl compounds, particularly for genotoxic impurity analysis and bioanalytical studies.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions (Example for a genotoxic impurity):
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for pyridinyl compounds.[6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
-
-
Sample Preparation:
-
Data Analysis:
-
Quantification is typically performed using an internal standard (often a stable isotope-labeled version of the analyte) to correct for matrix effects and variability.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For many pyridinyl compounds, derivatization may be necessary to increase their volatility.[2]
-
Objective: To identify and quantify volatile pyridinyl compounds and their impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions (General):
-
Column: A capillary column suitable for amine analysis (e.g., DB-5ms).[1]
-
Carrier Gas: Helium or Hydrogen.[1]
-
Injection: Split/splitless or headspace injection, depending on the sample matrix and analyte concentration.[1]
-
Oven Temperature Program: An optimized temperature gradient is used to separate the analytes.
-
-
Mass Spectrometry Conditions:
-
Sample Preparation:
-
Samples are dissolved in a suitable volatile solvent.
-
Derivatization may be required for non-volatile pyridinyl compounds to make them amenable to GC analysis.
-
For trace analysis in solid or liquid matrices, headspace sampling can be employed.[3]
-
-
Data Analysis:
-
The identity of a compound is confirmed by its retention time and mass spectrum.
-
Quantification is achieved by creating a calibration curve from the peak areas of standard solutions.
-
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for analytical method validation, based on ICH guidelines, which is a crucial process for ensuring that an analytical method is suitable for its intended purpose.[11][14]
Caption: A typical workflow for analytical method validation based on ICH guidelines.
Cross-Validation Logic for Analytical Techniques
This diagram illustrates the logical flow for cross-validating different analytical techniques to ensure consistency and reliability of results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. helixchrom.com [helixchrom.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. alliedacademies.org [alliedacademies.org]
- 13. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wjarr.com [wjarr.com]
Benchmarking Purity of Synthesized (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of synthesized (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol, a key intermediate in the manufacture of the proton pump inhibitor Lansoprazole. The purity of this intermediate is critical as it directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document outlines a validated analytical method for purity determination, compares purity data from different sources, and provides detailed experimental protocols.
Comparative Purity Analysis
The purity of this compound can vary depending on the synthetic route and purification methods employed. High-purity reference standards are essential for accurate analytical method development and validation. Below is a comparative summary of purity specifications from two different suppliers.
| Parameter | Supplier A (Hypothetical) | Supplier B (Hypothetical) |
| Purity (by HPLC) | ≥ 99.5% | ≥ 98.0% |
| Major Impurity 1 | ≤ 0.15% | ≤ 0.5% |
| Major Impurity 2 | ≤ 0.10% | ≤ 0.3% |
| Total Impurities | ≤ 0.5% | ≤ 2.0% |
| Appearance | White to off-white crystalline powder | Light yellow crystalline powder |
Note: The data presented above is hypothetical and for illustrative purposes. Actual purity specifications should be obtained from the Certificate of Analysis provided by the supplier.
Potential Impurities
Impurities in the this compound intermediate can arise from starting materials, by-products of the reaction, or degradation products. Common impurities may include starting materials that have not fully reacted or isomers formed during synthesis. The presence of these impurities can potentially lead to the formation of related substances in the final Lansoprazole drug substance.
Experimental Protocols
Accurate determination of the purity of this compound requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is crucial for separating the main compound from its potential impurities.[1] The following protocol is a validated method for the analysis of a Lansoprazole intermediate, which is applicable to this compound.
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C18, 250 mm x 4.6 mm, 5.0 µm particle size
-
Mobile Phase A: 1.0 mL of formic acid in 1000 mL of water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (minutes) % Mobile Phase B 0.0 10 10.0 10 50.0 90 51.0 10 | 60.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of the reference standard in a suitable diluent (e.g., acetonitrile/water mixture) to obtain a known concentration.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution using the synthesized batch of this compound to be tested.
Data Analysis:
The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of the synthesized compound. The chemical shifts and coupling constants should be consistent with the structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with HPLC (LC-MS), is used to confirm the molecular weight of the compound and to identify any unknown impurities by their mass-to-charge ratio.
Visualizing the Purity Analysis Workflow
The following diagram illustrates the general workflow for the purity analysis of synthesized this compound.
Caption: Workflow for purity analysis of the synthesized compound.
Signaling Pathway in Drug Action (Lansoprazole)
This compound is a precursor to Lansoprazole, which acts by inhibiting the gastric H+/K+ ATPase (proton pump). The following diagram illustrates this mechanism of action.
Caption: Mechanism of action of Lansoprazole.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol, a compound that requires careful management as hazardous waste. Adherence to these protocols is essential for ensuring personal safety and compliance with regulatory standards.
Hazard Profile and Safety Precautions
This compound is classified with several hazards that necessitate cautious handling and disposal.[1][2] Understanding these hazards is the first step in ensuring a safe laboratory environment.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE): Due to the identified hazards, the following personal protective equipment must be worn when handling this compound and its waste:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the chemical.[2]
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If working in an area with inadequate ventilation or where dusts or aerosols may be generated, a NIOSH-approved respirator may be necessary.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to comply with general laboratory safety standards. However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to local, state, and federal regulations.
1. Waste Identification and Segregation:
-
Treat all forms of this compound, including unused product, residues, and solutions, as hazardous waste.
-
Solid Waste: Collect any solid form of the compound, such as residues scraped from containers or contaminated absorbent materials, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a sealable, compatible hazardous waste container. Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weigh boats, and contaminated gloves, must be disposed of in a designated hazardous waste container.[4]
2. Waste Container and Labeling:
-
Use a container that is in good condition, compatible with the chemical, and has a tightly sealing lid.
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity of the waste.
-
Indicate the date when the waste was first added to the container.
3. Temporary Storage:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area or your facility's main hazardous waste storage area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure that incompatible wastes are segregated to prevent accidental reactions.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Disposal of this material must be conducted through a licensed professional waste disposal service.[2]
-
Do not dispose of this chemical down the drain or in the regular trash.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
